1-Methyl-4-nitro-1,2,3-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-nitrotriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-6-2-3(4-5-6)7(8)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSICHXGTFGQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-4-nitro-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 1-methyl-4-nitro-1,2,3-triazole. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Core Chemical Information
Chemical Structure:
This compound is a five-membered aromatic heterocycle substituted with a methyl group at the 1-position of the triazole ring and a nitro group at the 4-position.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data:
Quantitative data for this compound is summarized in the tables below. It is important to note that comprehensive experimental data for this specific compound is limited in publicly accessible literature.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 107945-66-4 | Chemical Abstracts Service |
| Molecular Formula | C₃H₄N₄O₂ | N/A |
| Molecular Weight | 128.09 g/mol | N/A |
| Appearance | Slightly yellow solid | US Patent US2013/116246 A1 |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | (500 MHz, CDCl₃) δ 8.34 (s, 1H), 4.26 (s, 3H) | US Patent US2013/116246 A1 |
Synthesis of this compound
The synthesis of this compound can be achieved through the methylation of 4-nitro-2H-1,2,3-triazole. This reaction typically yields a mixture of isomers, including 1-methyl-4-nitro-1H-1,2,3-triazole and 1-methyl-5-nitro-1H-1,2,3-triazole, which can be separated by chromatography.
Experimental Protocol: Synthesis and Purification
The following protocol is adapted from US Patent US2013/116246 A1.
Materials:
-
4-nitro-2H-1,2,3-triazole
-
Tetrahydrofuran (THF)
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a 100-mL single-neck round-bottomed flask containing 4-nitro-2H-1,2,3-triazole (2.0 g, 17.5 mmol) and THF (10 mL) at 0°C, add NaH (1.7 g, 35.0 mmol, 2.0 eq.).
-
Stir the mixture at 0°C for 15 minutes.
-
Add a solution of CH₃I (3.68 g, 26.3 mmol, 1.5 eq.) in acetone (40 mL).
-
Stir the resulting reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding water (20 mL) at 0°C.
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with dichloromethane (100 mL).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica-gel column chromatography, eluting with a 6:1 mixture of petroleum ether/ethyl acetate to afford 1-methyl-4-nitro-1H-1,2,3-triazole as a slightly yellow solid.
Experimental Workflow:
Caption: A logical workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Derivatives of 4-nitro-1,2,3-triazole are recognized for their potential applications in medicine, particularly as radiosensitizing agents.[1] While specific studies on the biological activity of this compound are not extensively documented, the mechanism of action for this class of compounds is generally understood to involve the selective sensitization of hypoxic tumor cells to radiation therapy.
Mechanism of Action as a Radiosensitizer:
Nitroaromatic compounds, including nitrotriazoles, are bioreductively activated under hypoxic conditions, which are characteristic of solid tumors. This process leads to the formation of reactive radical anions that can mimic the effects of oxygen, thereby "fixing" radiation-induced DNA damage and making it more difficult for cancer cells to repair. This ultimately enhances the cytotoxic effects of radiation on tumor cells while having a lesser impact on well-oxygenated normal tissues.
Potential Signaling Pathways Involved in Radiosensitization:
The efficacy of radiosensitizers is intrinsically linked to the cellular signaling pathways that govern DNA damage response, cell cycle progression, and apoptosis. While direct pathway analysis for this compound is not available, based on the known mechanisms of radioresistance, it is plausible that its activity could modulate key signaling cascades.
Caption: Hypothesized signaling pathways influenced by nitrotriazole-mediated radiosensitization.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The synthesis and handling of the described chemical should only be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The biological activities and signaling pathways are based on existing knowledge of related compounds and require further experimental validation for this compound.
References
In-Depth Technical Guide to 1-methyl-4-nitro-1,2,3-triazole
CAS Number: 107945-66-4
This technical guide provides a comprehensive overview of 1-methyl-4-nitro-1,2,3-triazole, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and a summary of its thermodynamic characteristics.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 107945-66-4 | [2] |
| Molecular Formula | C₃H₄N₄O₂ | |
| Appearance | Slightly yellow solid | [1] |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.34 (s, 1H), 4.26 (s, 3H) | [1] |
Experimental Protocols
Synthesis of this compound[1]
A common method for the synthesis of this compound involves the methylation of 4(5)-nitro-1,2,3-triazole.
Materials:
-
4(5)-nitro-1,2,3-triazole
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Mineral oil
-
Methyl iodide (CH₃I)
-
Acetone
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a solution of 4(5)-nitro-1,2,3-triazole in a mixture of tetrahydrofuran and mineral oil at 0°C, add sodium hydride.
-
Stir the resulting mixture at 0°C for 15 minutes.
-
Add a solution of methyl iodide in acetone to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction with water at 0°C.
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a 6:1 mixture of petroleum ether and ethyl acetate to yield this compound.
Data Presentation
Thermodynamic Properties
A study by Kabo et al. investigated the thermodynamic properties of this compound (1MeT) using adiabatic calorimetry and the Knudsen effusion method.[2]
| Thermodynamic Property | Temperature Range (K) | Value |
| Heat Capacity (Cp,m) | 5 - 370 | Measured |
| Standard Enthalpy of Sublimation (ΔsubH°m) | 329 - 363 | Calculated |
| Standard Entropy of Sublimation (ΔsubS°m) | 329 - 363 | Calculated |
Note: The specific numerical values for heat capacity, enthalpy, and entropy of sublimation were determined in the cited research but are not fully detailed in the abstract.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activity, mechanism of action, or involvement in specific signaling pathways for this compound. While triazole derivatives, in general, are known to exhibit a wide range of biological activities, including antifungal and anticancer properties, the specific targets and pathways for this particular compound have not been elucidated in the reviewed literature.[3][4] The antifungal mechanism of some triazoles involves the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[4]
Further research is required to determine the specific biological targets and signaling pathways affected by this compound.
Visualizations
As no specific signaling pathways or complex experimental workflows involving this compound have been described in the available literature, a representative diagram illustrating a general synthesis workflow is provided below.
Caption: General workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Nitro-Substituted Triazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitro-substituted triazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, with a focus on their roles as antimicrobial, antiparasitic, and antifungal agents. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.
The primary mechanism underpinning the efficacy of many nitro-substituted triazoles is their function as prodrugs. The inert nitro group undergoes bioreductive activation within the target organism, a process often mediated by specific nitroreductase enzymes that are unique to the pathogen and absent in the host. This selective activation leads to the formation of cytotoxic reactive nitrogen species, which can induce widespread cellular damage, ultimately leading to cell death. In the context of antifungal activity, another key mechanism involves the inhibition of essential enzymes, such as lanosterol 14α-demethylase, which is crucial for fungal cell membrane integrity.
This guide will delve into these mechanisms, presenting the available quantitative data for specific compounds, outlining the experimental procedures used to elucidate these pathways, and providing clear visual representations of the molecular interactions and experimental workflows.
Data Presentation
The biological activity of nitro-substituted triazoles is quantified using various metrics, primarily the Minimum Inhibitory Concentration (MIC) for antibacterial and antifungal agents, and the half-maximal inhibitory concentration (IC50) for antiparasitic and enzymatic assays. The following tables summarize the reported activities of several nitro-substituted triazole compounds against a range of pathogens.
Table 1: Antitubercular Activity of Nitro-Substituted Triazoles against Mycobacterium tuberculosis
| Compound | Linker/Substitution | MIC (µg/mL) against H37Rv | MIC (µg/mL) against Drug-Resistant Strains | Selectivity Index (SI) | Reference |
| 5o | 2-mercapto-benzothiazinone tethered 1,2,3-triazole | 0.5 | - | >80 | [1] |
| 9a | Linker variant of 5o | 0.12 | 0.12-0.25 | >80 | [1] |
| 9d | Linker variant of 5o | 0.06 | 0.06-0.25 | >640 | [1][2] |
| Compound 2 | 3-nitrotriazole-based sulfonamide | 3.13 | - | - | [3] |
| Compound 4 | 3-nitrotriazole-based sulfonamide | 1.56 | - | - | [3] |
| Compound 7 | 3-nitrotriazole-based sulfonamide | 3.13 | - | - | [3] |
Table 2: Anti-Chagasic Activity of 3-Nitro-1H-1,2,4-triazole Derivatives against Trypanosoma cruzi
| Compound | Chemical Subclass | IC50 against Amastigotes (nM) | Selectivity Index (SI) | Potency vs. Benznidazole | Reference |
| Compound 1 | 3-nitrotriazole-based amine | 8 | 3615 | 254-fold more potent | [4] |
| Compound 2 | 3-nitrotriazole-based amide | 21 | 1485 | 98-fold more potent | [4] |
| Compound 3 | 3-nitrotriazole-based sulfonamide | 462 | 278 | 4.4-fold more potent | [4] |
| Compound 4 | 3-nitrotriazole-based sulfonamide | 10 | >2500 | 185-fold more potent | [4] |
| Compound 6 | 3-nitrotriazole-based sulfonamide | 28 | >1700 | 56-fold more potent | [5] |
| Compound 10 | 2-aminobenzothiazole derivative | 59 | >1700 | - | [5] |
| Compound 3 | 1-phenyl piperazine with p-trifluoromethyl | - | - | - | [6] |
| Compound 7 | 1-phenyl piperazine with p-chloro | - | - | - | [6] |
Table 3: Antifungal Activity of Nitro-Substituted Triazole Derivatives
| Compound Series | Target Organism | MIC Range (µg/mL) | Reference Drug | Reference |
| Nitrotriazole derivatives (5a-d, 5g) | Fluconazole-resistant fungi | - | Fluconazole | [7] |
| Triazoles with -NO2 at 7-position | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | - | [8] |
| Nitrofuranyl methyleneamino triazolium bromide (II) | E. coli, S. aureus, K. pneumoniae, S. typhimurium, S. enteritidis | 0.039 - 1.25 | Ceftriaxone | [9] |
Core Mechanisms of Action
Bioreductive Activation by Nitroreductases
A predominant mechanism of action for nitro-substituted triazoles against bacteria and parasites is their bioreductive activation. This process is typically initiated by pathogen-specific nitroreductases, which are flavin-containing enzymes.
In Mycobacterium tuberculosis : The deazaflavin-dependent nitroreductase (Ddn) is a key enzyme responsible for activating nitro-containing drugs like delamanid and pretomanid.[10][11][12] This enzyme utilizes the cofactor F420 to reduce the nitro group of the triazole. This reduction generates reactive nitrogen species, including nitric oxide (NO).[13] These reactive species can lead to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, and induce a respiratory burst, ultimately leading to bacterial cell death. Several other nitroreductases, such as Rv2466c, which is mycothiol-dependent, have also been identified in M. tuberculosis.[14]
In Trypanosomes : Type I nitroreductases (NTRs) are the primary activators of nitro-aromatic drugs in trypanosomes.[4][15][16][17] These enzymes are generally absent in mammalian cells, providing a basis for selective toxicity. The reduction of the nitro group by NTRs leads to the formation of highly reactive metabolites. For instance, the activation of benznidazole, a nitroimidazole, by trypanosomal NTRs results in the formation of glyoxal, a reactive dialdehyde that can cause DNA damage.[17] Similarly, the activation of nifurtimox by NTRs generates cytotoxic nitrile metabolites.[16]
The general pathway for bioreductive activation can be visualized as follows:
Caption: Bioreductive activation of nitro-substituted triazoles.
Inhibition of Lanosterol 14α-Demethylase
In the context of antifungal activity, nitro-substituted triazoles can act as inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The triazole moiety of the compound coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane. The presence of a nitro group can enhance the binding affinity of the triazole to the enzyme's active site.[7]
The signaling pathway for this mechanism is as follows:
Caption: Inhibition of lanosterol 14α-demethylase by nitro-substituted triazoles.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of nitro-substituted triazoles. Below are outlines of key experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a nitro-substituted triazole that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compound: The nitro-substituted triazole is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Experimental workflow for MIC determination.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of nitro-substituted triazoles on mammalian cell lines.
Methodology:
-
Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the nitro-substituted triazole and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Nitroreductase Activity Assay
Objective: To measure the ability of a specific nitroreductase to activate a nitro-substituted triazole.
Methodology (Spectrophotometric):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a reduced cofactor (e.g., NADH or NADPH), the purified nitroreductase enzyme, and the nitro-substituted triazole substrate.
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme or the substrate.
-
Monitoring Cofactor Oxidation: The decrease in absorbance due to the oxidation of NADH or NADPH is monitored spectrophotometrically at 340 nm over time.
-
Calculation of Activity: The rate of cofactor oxidation is used to calculate the enzyme activity, typically expressed in units per milligram of protein.
Caption: Workflow for a spectrophotometric nitroreductase assay.
Conclusion
The mechanisms of action of nitro-substituted triazoles are multifaceted, with bioreductive activation by pathogen-specific nitroreductases being a key pathway for their antimicrobial and antiparasitic effects. This selective activation provides a therapeutic window, minimizing toxicity to the host. For antifungal applications, the inhibition of lanosterol 14α-demethylase remains a critical mechanism. The quantitative data presented in this guide highlight the potent activity of these compounds, often surpassing that of existing drugs. The detailed experimental protocols provide a foundation for further research and development in this promising area of medicinal chemistry. Future work should continue to explore the structure-activity relationships of these compounds to optimize their efficacy and safety profiles, as well as to investigate potential mechanisms of resistance.
References
- 1. Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrotriazole- and Imidazole-Based Amides and Sulfonamides as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a Mycothiol-Dependent Nitroreductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of benznidazole by trypanosomal type I nitroreductases results in glyoxal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
research on nitrotriazoles as energetic materials
An In-depth Technical Guide to Nitrotriazoles as Energetic Materials
Introduction
Nitrogen-rich heterocyclic compounds are a cornerstone in the development of advanced energetic materials, offering a superior combination of high performance, thermal stability, and reduced sensitivity compared to traditional nitroaromatic explosives. Among these, nitrotriazoles have emerged as a particularly promising class of compounds. The 1,2,4-triazole and 1,2,3-triazole ring systems, when substituted with nitro (-NO₂) groups, form a dense, high-energy backbone with a significantly positive heat of formation, contributing to enhanced detonation performance. These materials are being explored for a wide range of applications, from melt-castable explosives to solid rocket propellants.[1][2]
This technical guide provides a comprehensive overview of the synthesis, characterization, and performance of nitrotriazole-based energetic materials. It is intended for researchers and scientists in the fields of chemistry and materials science, offering detailed experimental methodologies, comparative performance data, and an exploration of the fundamental structure-property relationships that govern the behavior of these advanced materials.
Synthesis of Nitrotriazole-Based Energetic Materials
The synthesis of nitrotriazole energetic materials typically involves the construction of the triazole ring followed by nitration, or the introduction of nitro groups onto a pre-existing triazole scaffold. Functionalization with amino, azido, or other energetic moieties can further enhance performance.[3][4]
General Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of a C-aminonitrotriazole, a common precursor for more complex energetic materials. This protocol is a composite of methodologies described in the literature.[3][5]
Materials:
-
3,5-Diamino-1,2,4-triazole
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Deionized water
-
Ice
Procedure:
-
Diazotization: A solution of 3,5-diamino-1,2,4-triazole is prepared in concentrated sulfuric acid and cooled in an ice bath to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred for 1-2 hours.
-
Reaction with Carbonate: The resulting diazonium salt solution is slowly added to a cooled, saturated solution of ammonium carbonate. This step must be performed with vigorous stirring and careful temperature control.
-
Reduction: After the carbonate reaction is complete, hydrazine hydrate is added cautiously to the mixture. The solution is then gently heated to facilitate the reduction and formation of the aminonitrotriazole precursor.
-
Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by vacuum filtration. The crude product is washed with cold water and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the purified C-aminonitrotriazole.[3]
Caption: Generalized synthesis pathway for a C-aminonitrotriazole.
Physicochemical and Energetic Properties
The performance of an energetic material is defined by a combination of key properties, including density (ρ), detonation velocity (D), detonation pressure (P), heat of formation (ΔHf), and sensitivity to external stimuli like impact and friction. The following tables summarize the reported properties for several representative nitrotriazole compounds, providing a basis for comparison.
Performance Data of Nitrotriazole Derivatives
This table presents data for various nitrotriazole-based compounds, highlighting the influence of different functional groups and structural motifs on their energetic performance.
| Compound Name | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Ref. |
| Trinitromethyl nitrotriazole (TNMNT) | 1.96 | 9031 | 35.23 | 8 - 30 | [1] |
| TNMNT Hydrazinium Salt | 1.81 (calc) | 9031 | 36.22 | 8 | [2] |
| TNMNT Potassium Salt | 2.12 (calc) | 8899 | 34.24 | 30 | [1] |
| Ammonium 5,5'-dinitro-3,3'-triazene-1,2,4-triazolate | N/A | 8011 - 9044 (calc) | 23.7 - 34.8 (calc) | 15 - 45 | [6] |
| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | 1.83 | 8843 (calc) | 36.2 (calc) | 24 | [7] |
| 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO) | 1.93 | 8150 | 27.0 | >50 | [8] |
Comparative Performance with Standard Explosives
To contextualize the performance of nitrotriazoles, this table compares a high-performing derivative with benchmark energetic materials like RDX and HMX.
| Compound | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Ref. |
| Trinitromethyl nitrotriazole (TNMNT) | 1.96 | 9031 | 35.23 | 8 - 30 | [1] |
| RDX (Cyclotrimethylenetrinitramine) | 1.80 | 8762 | 35.0 | 7.5 | [7] |
| HMX (Cyclotetramethylenetetranitramine) | 1.91 | 9100 | 39.3 | 7.4 | [1] |
| TATB (Triaminotrinitrobenzene) | 1.94 | 8114 | 31.2 | >50 | [5][7] |
Characterization of Energetic Materials
A systematic characterization protocol is essential to determine the safety, stability, and performance of newly synthesized energetic materials.
Standard Experimental Protocols for Characterization
1. Density Measurement:
-
Method: Gas pycnometry is the standard method for determining the density of powdered solids.
-
Protocol: A sample of the energetic material is weighed and placed in the sample chamber of a gas pycnometer. The chamber is filled with an inert gas (typically helium) to a known pressure. The gas is then expanded into a second reference chamber of known volume. The final pressure is measured, and the solid's volume is calculated using the ideal gas law. Density is then determined by dividing the sample's mass by its calculated volume.[9]
2. Thermal Stability Analysis (DSC/TGA):
-
Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, decomposition temperatures, and mass loss profiles.[10][11]
-
Protocol: A small sample (1-5 mg) is placed in an aluminum or copper pan and heated in the DSC/TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 5 or 10 °C/min). The DSC measures the heat flow to or from the sample relative to a reference, revealing endothermic events (melting) and exothermic events (decomposition). The TGA simultaneously measures the mass of the sample as a function of temperature, indicating decomposition through mass loss.[12] The onset temperature of the first major exothermic peak in the DSC curve is typically reported as the decomposition temperature (Td).[1]
3. Sensitivity Testing:
-
Method: Impact and friction sensitivity are measured to assess the material's stability against accidental initiation. The BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer and friction tester are standard apparatuses.
-
Protocol (Impact): A sample is placed on an anvil, and a specified weight is dropped from varying heights. The impact sensitivity is reported as the energy in Joules (J) corresponding to the height at which a reaction (e.g., sound, flash, or smoke) is observed in 50% of trials (H₅₀).[7]
-
Protocol (Friction): A sample is subjected to a moving, weighted porcelain pin on a fixed porcelain plate. The friction force is increased until a reaction occurs. The sensitivity is reported as the force in Newtons (N) at which initiation is observed.[1]
References
- 1. Energetic performance of trinitromethyl nitrotriazole (TNMNT) and its energetic salts - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03909A [pubs.rsc.org]
- 2. Energetic performance of trinitromethyl nitrotriazole (TNMNT) and its energetic salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 11. "Characterization of encapsulated energetic materials for trace explosi" by Michelle D. Gonsalves, James L. Smith et al. [digitalcommons.uri.edu]
- 12. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
An In-depth Technical Guide to Understanding Regioselectivity in Nitrotriazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing regioselectivity in the synthesis of nitrotriazoles. It is designed to equip researchers, scientists, and professionals in drug development with a thorough understanding of the factors that control the formation of specific nitrotriazole isomers, enabling the targeted synthesis of compounds with desired properties. This document delves into the reaction mechanisms, the influence of electronic and steric effects, and provides detailed experimental protocols for the synthesis of key nitrotriazole derivatives.
Introduction to Nitrotriazoles and the Importance of Regioselectivity
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. The introduction of a nitro group to the triazole ring gives rise to nitrotriazoles, a class of compounds with significant applications in various fields, including pharmaceuticals, agrochemicals, and energetic materials. The position of the nitro group and other substituents on the triazole ring, known as regiochemistry, plays a pivotal role in determining the molecule's physicochemical properties, biological activity, and performance characteristics. Therefore, controlling the regioselectivity during the synthesis is of paramount importance for the rational design and development of novel nitrotriazole-based compounds.
The synthesis of 1,2,3-triazoles is often achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne (the Huisgen cycloaddition). The regiochemical outcome of this reaction, leading to either 1,4-disubstituted or 1,5-disubstituted 1,2,3-triazoles, can be influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions. Similarly, the synthesis of 1,2,4-triazoles can also yield different regioisomers depending on the synthetic route employed.
Factors Influencing Regioselectivity
The regiochemical outcome of nitrotriazole synthesis is a delicate interplay of electronic and steric factors, often modulated by the choice of catalyst and reaction conditions.
Electronic Effects
The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the reactants, thereby directing the regioselectivity of the cycloaddition. In the context of 1,3-dipolar cycloaddition for the synthesis of 1,2,3-nitrotriazoles, the nitro group on the alkyne or the azide can polarize the molecule, favoring one transition state over the other.
Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the electronic effects on the regioselectivity of triazole synthesis. These studies analyze the energy profiles of the reaction pathways leading to different isomers, often revealing that the transition state leading to the thermodynamically more stable product is favored.[1][2] For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction generally yields 1,4-disubstituted 1,2,3-triazoles as the major product.[3]
Steric Effects
Steric hindrance between bulky substituents on the azide and the alkyne can play a crucial role in determining the regioselectivity. The transition state that minimizes steric repulsion between the substituents is generally favored. For example, in the synthesis of 1,5-disubstituted 1,2,3-triazoles, the use of bulky groups on the reactants can favor the formation of the 1,5-isomer to alleviate steric strain. The interplay between steric and electronic effects can be complex, and the dominant factor can vary depending on the specific reactants and conditions.[4][5][6][7]
Catalysis
The choice of catalyst is a powerful tool for controlling the regioselectivity of triazole synthesis.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is renowned for its high regioselectivity, almost exclusively producing 1,4-disubstituted 1,2,3-triazoles .[3][8] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper catalysis, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, favor the formation of 1,5-disubstituted 1,2,3-triazoles .[1] The proposed mechanism involves the formation of a ruthenium-vinylidene intermediate.
The ability to switch the regioselectivity by simply changing the catalyst provides a versatile platform for the synthesis of a wide range of triazole isomers.
Synthesis of Nitrotriazole Isomers: A Quantitative Perspective
The following tables summarize the regioselective synthesis of various nitrotriazole isomers, highlighting the reaction conditions and the observed isomer ratios where available.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Isomer | Isomer Ratio (Major:Minor) | Yield (%) | Reference |
| Arylacetylene | m-Nitroazidobenzene | Hot water | 1,4-Disubstituted | Exclusive | High | [9] |
| Aliphatic alkyne | m-Nitroazidobenzene | Hot water | 1,4-Disubstituted | Exclusive | Excellent | [9] |
| Aliphatic alkyne | Other azides | Hot water | 1,4-Disubstituted | 3:1 to 28.6:1 | - | [9] |
| Nitroolefins | Organic azides | Copper catalyst, 110°C | 4-Nitro-1,5-trisubstituted-1,2,3-triazole | High regioselectivity | up to 96 | [8][10] |
| Cinnamic acid | Aryl azide | Cu(OTf)₂, Ascorbic acid, DMF, 115°C | 1,5-Disubstituted-1,2,3-triazole | High regioselectivity | up to 80 | [8][10] |
| N-BOC-propargylamine | 2-Azido-N-methylacetamide | CuSO₄·5H₂O, Sodium ascorbate, H₂O/t-BuOH | 1,4-Disubstituted | - | 81 | [1] |
| N-BOC-propargylamine | 2-Azido-N-methylacetamide | Cp*RuCl(COD), Toluene | 1,5-Disubstituted | - | 84 | [1] |
| 1,3-Diazido-2-nitro-2-azapropane | Propargyl alcohol | Copper catalyst | 1,4-Disubstituted | Major product | >84 | [3] |
| Sodium 4-nitro-1,2,3-triazolate | Ethyl bromide | - | N2-ethyl-4-nitro-1,2,3-triazole | 4:8:1 (N1:N2:N3) | - | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of specific nitrotriazole isomers.
General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC[3]
To a solution of the corresponding azide (1.0 eq) in a mixture of t-BuOH and H₂O (1:1, 0.2 M) is added the terminal alkyne (1.1 eq), followed by sodium ascorbate (0.2 eq of a freshly prepared 1 M aqueous solution) and copper(II) sulfate pentahydrate (0.05 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
General Procedure for the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC[1]
To a solution of the azide (1.0 eq) and the alkyne (1.2 eq) in anhydrous toluene (0.2 M) under an inert atmosphere is added Cp*RuCl(COD) (0.02 eq). The reaction mixture is stirred at 80 °C for 4-12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 1,5-disubstituted 1,2,3-triazole.
Synthesis of 1-Aryl-4-nitro-1,2,3-triazoles
Detailed protocols for the direct synthesis of 1-aryl-4-nitro-1,2,3-triazoles are less commonly reported as a general procedure. However, a multi-step approach is often employed, starting with the synthesis of a 1-aryl-1,2,3-triazole followed by nitration.
Step 1: Synthesis of 1-Aryl-1,2,3-triazole (via CuAAC) Follow the general procedure for CuAAC as described in section 4.1, using an aryl azide and a suitable terminal alkyne.
Step 2: Nitration of 1-Aryl-1,2,3-triazole To a solution of the 1-aryl-1,2,3-triazole in concentrated sulfuric acid at 0 °C is added a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise. The reaction mixture is stirred at a controlled temperature (e.g., 0-25 °C) for a specified time. The reaction is then quenched by pouring it onto ice, and the resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to yield the 1-aryl-4-nitro-1,2,3-triazole. The regioselectivity of the nitration step will be directed by the existing substituents on the triazole and aryl rings.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in the regioselective synthesis of nitrotriazoles.
References
- 1. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Synthetic Routes to 1-Alkyl-5-Nitro-1,2,3-Triazoles: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 1-alkyl-5-nitro-1,2,3-triazoles, a class of compounds of significant interest in medicinal chemistry and materials science. This document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data to facilitate the selection and implementation of the most suitable synthetic methodology.
Introduction
The 1,2,3-triazole core is a key pharmacophore in numerous clinically used drugs, including the anti-HIV agent TSAO and the antibiotic Cefatrizine. The introduction of a nitro group and an alkyl substituent at the N1 position can significantly modulate the physicochemical and biological properties of the triazole ring, making 1-alkyl-5-nitro-1,2,3-triazoles attractive targets for drug discovery and the development of energetic materials. This guide will focus on the two predominant synthetic strategies: the alkylation of 4(5)-nitro-1,2,3-triazole and the [3+2] cycloaddition of azides with nitroalkenes.
Synthetic Strategies
Alkylation of 4(5)-Nitro-1,2,3-Triazole
The direct alkylation of 4(5)-nitro-1,2,3-triazole is a common approach to introduce an alkyl group onto the triazole ring. However, this method is often complicated by a lack of regioselectivity, leading to a mixture of N1, N2, and N3-alkylated isomers.[1] The desired 1-alkyl-5-nitro-1,2,3-triazole is the N3-alkylation product, which is often formed as a minor isomer.[1] The separation of these regioisomers can be challenging and often requires careful chromatographic techniques.
Logical Relationship of Alkylation Products
Caption: Regioselectivity challenge in the alkylation of 4(5)-nitro-1,2,3-triazole.
[3+2] Cycloaddition of Azides and Nitroalkenes
A more regioselective and often higher-yielding approach is the [3+2] cycloaddition reaction between an organic azide and a nitroalkene. This method, a variation of the Huisgen 1,3-dipolar cycloaddition, constructs the triazole ring directly with the desired substitution pattern. The reaction typically proceeds under mild, catalyst-free conditions and involves the subsequent elimination of the nitro group.[2] This strategy offers a significant advantage by avoiding the formation of regioisomers.
Experimental Workflow for Cycloaddition
Caption: General workflow for the synthesis via [3+2] cycloaddition.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 1-alkyl-5-nitro-1,2,3-triazoles via the alkylation of 4(5)-nitro-1,2,3-triazole.
| Alkylating Agent | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield of 1-Alkyl-5-nitro Isomer (%) | Reference |
| Methyl Iodide | Sodium Hydride | THF/Acetone | 20 | 2 | 60 | [3] |
Note: The yield for the alkylation method specifically refers to the isolated yield of the desired 1-alkyl-5-nitro-1,2,3-triazole isomer after purification.
Detailed Experimental Protocols
Synthesis of 1-Methyl-5-nitro-1,2,3-triazole via Alkylation
This protocol is adapted from the synthesis of 1-methyl-5-nitro-1H-1,2,3-triazole as described in a US patent.[3]
Materials:
-
4-nitro-2H-1,2,3-triazole (2.0 g, 17.5 mmol)
-
Sodium Hydride (NaH) (1.7 g, 35.0 mmol, 2.0 eq.)
-
Methyl Iodide (CH₃I) (3.68 g, 26.3 mmol, 1.5 eq.)
-
Tetrahydrofuran (THF) (10 mL)
-
Acetone (40 mL)
-
Dichloromethane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (6:1)
Procedure:
-
To a 100-mL single-neck round-bottomed flask containing 4-nitro-2H-1,2,3-triazole (2.0 g, 17.5 mmol) and THF (10 mL) at 0°C, add NaH (1.7 g, 35.0 mmol, 2.0 eq.).
-
Stir the mixture at 0°C for 15 minutes.
-
Add a solution of CH₃I (3.68 g, 26.3 mmol, 1.5 eq.) in acetone (40 mL) to the reaction mixture.
-
Stir the resulting reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding water (20 mL) at 0°C and concentrate the mixture under reduced pressure.
-
Dilute the residue with dichloromethane (100 mL).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica-gel column chromatography eluting with 6:1 petroleum ether/ethyl acetate to afford 1-methyl-5-nitro-1H-1,2,3-triazole (1.34 g, 60% yield) as a white solid. The isomeric 1-methyl-4-nitro-1H-1,2,3-triazole is also isolated (800 mg, 35% yield) as a slightly yellow solid.
General Procedure for Catalyst-Free 1,3-Dipolar Cycloaddition of Nitroalkenes with Sodium Azide
This protocol provides a general framework for the synthesis of 1,2,3-triazole derivatives from nitroalkenes and sodium azide.[2]
Materials:
-
Nitroalkene (1.0 mmol)
-
Sodium Azide (NaN₃) (1.5 mmol)
-
Solvent (e.g., DMSO, DMF)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve the nitroalkene (1.0 mmol) in the chosen solvent in a round-bottom flask.
-
Add sodium azide (1.5 mmol) to the solution.
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures depending on the substrate) and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the pure 1,2,3-triazole derivative.
Conclusion
The synthesis of 1-alkyl-5-nitro-1,2,3-triazoles can be effectively achieved through two primary routes. The alkylation of 4(5)-nitro-1,2,3-triazole offers a direct approach but is hampered by the formation of regioisomers, necessitating careful purification. In contrast, the [3+2] cycloaddition of organic azides with nitroalkenes provides a highly regioselective and efficient method for the construction of the desired triazole core. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of the substrates to the reaction conditions. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science for the synthesis of this important class of compounds.
References
An In-Depth Technical Guide to the Alkylation Reactions of 4-Nitro-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the alkylation reactions of 4-nitro-1,2,3-triazole, a critical scaffold in the development of energetic materials and pharmacologically active compounds. This document details experimental protocols, presents quantitative data on reaction outcomes, and explores the mechanistic underpinnings of these reactions to inform synthetic strategies and guide future research.
Introduction
The alkylation of 4-nitro-1,2,3-triazole is a fundamental transformation for introducing a wide array of substituents onto the triazole ring, thereby modulating its physicochemical and biological properties.[1] This reaction typically proceeds in a basic medium, leading to the formation of a mixture of N-alkylated regioisomers: 1-alkyl-4-nitro-1,2,3-triazole (N1), 2-alkyl-4-nitro-1,2,3-triazole (N2), and 1-alkyl-5-nitro-1,2,3-triazole (N3).[1][2] The distribution of these isomers is highly dependent on the reaction conditions, making the control of regioselectivity a key challenge and an area of active investigation.[2] Understanding and controlling the outcome of these reactions is crucial for accessing specific isomers that may possess desirable properties, such as high energy density for materials applications or specific biological activities for drug development.[1]
General Reaction Pathway
The alkylation of 4-nitro-1,2,3-triazole generally follows an SN2 mechanism where the deprotonated nitrotriazolate anion acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The reaction invariably yields a mixture of the three possible regioisomers.[1]
Caption: General reaction scheme for the alkylation of 4-nitro-1,2,3-triazole.
Experimental Protocols
The following protocols are generalized from reported procedures and provide a starting point for the synthesis of N-alkylated 4-nitro-1,2,3-triazoles.[1]
General Procedure for the Alkylation of 4-Nitro-1,2,3-triazole
Materials:
-
4-Nitro-1,2,3-triazole
-
Alkylating agent (e.g., alkyl halide, dialkyl sulfate)
-
Base (e.g., NaOH, KOH, NaHCO₃)
-
Solvent (e.g., Ethanol, Water, DMF)
Procedure:
-
A suspension of 4-nitro-1,2,3-triazole (1 equivalent) is prepared in the chosen solvent.
-
An equimolar amount of the base is added to the suspension, and the mixture is stirred.
-
The alkylating agent (typically 0.9-1.1 equivalents) is added to the reaction mixture.
-
The mixture is heated to the desired temperature (ranging from room temperature to reflux) and stirred for a specified time (from minutes to several hours).
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy of the crude reaction mixture.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product mixture of N1, N2, and N3 isomers.
Example: Alkylation with Ethyl Bromide
To a suspension of 4-nitro-1,2,3-triazole (2.85 g, 25 mmol) in ethanol (15 mL), an equimolar quantity of sodium hydroxide is added. Ethyl bromide (2.72 g, 25 mmol) is then added, and the mixture is heated to 70 °C and stirred for 10 hours. After cooling, the ethanol is removed in vacuo. Water (10 mL) is added to the residue, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give a mixture of N-ethyl-4-nitro-1,2,3-triazoles.[1]
Quantitative Data and Regioselectivity
The regioselectivity of the alkylation reaction is a critical aspect, with the ratio of N1, N2, and N3 isomers being influenced by several factors. The following table summarizes the reaction conditions and outcomes for the alkylation of 4-nitro-1,2,3-triazole with various alkylating agents.[1]
| Entry | Alkyl Group (R) | Alkylating Agent | Base | Solvent | Temp (°C) | Time | Overall Yield (%) | Isomer Ratio (N1:N2:N3) |
| 1 | Methyl (Me) | Me₂SO₄ | NaOH | EtOH | 78 | 5 min | 86 | 39:51:10 |
| 2 | Ethyl (Et) | Et₂SO₄ | NaOH | EtOH | 78 | 5 min | 85 | 40:48:12 |
| 3 | n-Propyl (n-Pr) | n-Pr₂SO₄ | NaOH | EtOH | 78 | 10 min | 83 | 38:52:10 |
| 4 | Ethyl (Et) | EtBr | NaOH | EtOH | 70 | 10 h | 85 | 37:57:6 |
| 5 | n-Butyl (n-Bu) | n-BuBr | NaOH | EtOH | 80 | 5 h | 82 | 41:53:6 |
| 6 | Benzyl (Bn) | BnCl | NaOH | EtOH | 80 | 5 h | 88 | 64:30:6 |
| 7 | Cyclohexyl | c-Hex-ONO₂ | NaOH | EtOH-H₂O | 78-95 | 25 h | 8 | 37:45:18 |
Factors Influencing Regioselectivity
The regiochemical outcome of the alkylation is a complex interplay of electronic and steric factors.
Caption: Key factors that determine the isomeric ratio in 4-nitro-1,2,3-triazole alkylation.
-
Nature of the Alkylating Agent: Sterically bulky alkylating agents tend to favor alkylation at the less hindered N1 and N2 positions. For instance, tert-butylation under certain acidic conditions can lead to the selective formation of the 1-tert-butyl-4-nitro-1,2,3-triazole.[2] The reactivity of the alkylating agent (hard vs. soft electrophile) also plays a role in determining the site of attack on the ambident nitrotriazolate anion.
-
Base and Counter-ion: The choice of base and the resulting counter-ion can influence the nucleophilicity of the different nitrogen atoms in the triazole ring through coordination effects.
-
Solvent: The polarity of the solvent affects the dissociation of the triazolate salt and the solvation of the anion, which in turn can influence the regioselectivity.
-
Temperature: Reaction temperature can shift the balance between kinetically and thermodynamically controlled products.
Separation of Regioisomers
The separation of the resulting mixture of N-alkylated isomers is often challenging due to their similar physical properties. An effective methodology relies on the differential basicity and reactivity of the isomers, particularly in quaternization reactions.[1] The N3-isomers are generally more reactive towards quaternization.
Caption: Workflow for the separation of N-alkylated 4-nitro-1,2,3-triazole isomers.
Biological Relevance for Drug Development
While a significant portion of the research on alkylated 4-nitro-1,2,3-triazoles is focused on their application as energetic materials, their structural motifs are also of interest in medicinal chemistry. Triazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[3][4]
The introduction of a nitro group can enhance the biological activity of heterocyclic compounds. For instance, nitro-triazole derivatives have shown excellent antifungal activity, in some cases surpassing that of the commercial drug fluconazole, particularly against resistant strains.[3] The proposed mechanism of action for azole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi.[3]
While specific signaling pathways for N-alkylated 4-nitro-1,2,3-triazoles are not well-established in the literature, their potential to interact with biological targets such as enzymes makes them attractive candidates for further investigation in drug discovery programs. The diverse substituents that can be introduced via alkylation allow for the fine-tuning of their steric and electronic properties to optimize interactions with target proteins.
Conclusion
The alkylation of 4-nitro-1,2,3-triazole is a versatile yet complex reaction that provides access to a range of N-substituted isomers with significant potential in both materials science and medicinal chemistry. A thorough understanding of the reaction mechanism and the factors governing its regioselectivity is paramount for the rational design and synthesis of compounds with desired properties. The development of efficient methods for the separation of the resulting regioisomers further enhances the utility of this chemical transformation. Future research in this area will likely focus on the development of more selective alkylation methods and the exploration of the biological activities of the synthesized compounds to unlock their full potential in drug development.
References
- 1. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
Methodological & Application
Application Notes and Protocols for 1-Methyl-4-nitro-1,2,3-triazole in High-Energy Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-methyl-4-nitro-1,2,3-triazole, a nitrogen-rich heterocyclic compound with potential applications in the field of high-energy materials. Due to the limited availability of specific experimental energetic data for this compound, this document also includes data from its isomers and other relevant nitro-triazole derivatives to provide a comparative context for its potential performance.
Introduction
Nitro-1,2,3-triazoles are a class of energetic materials that have garnered significant interest due to their high nitrogen content, thermal stability, and tunable energetic properties.[1] The presence of the nitro group enhances the oxygen balance and density, which are crucial for detonation performance. The 1,2,3-triazole ring serves as a stable backbone, contributing to the overall thermal stability of the molecule. This compound is one of the three possible N-methylated isomers of 4-nitro-1,2,3-triazole. The position of the methyl group can influence the molecule's crystal packing, density, and ultimately its energetic characteristics.
Physicochemical and Energetic Properties
Table 1: Physicochemical and Energetic Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| This compound | C₃H₄N₄O₂ | 128.09 | Data not available | Data not available | Data not available | Data not available | Data not available | [2][3] |
| 2-Methyl-4-nitro-1,2,3-triazole | C₃H₄N₄O₂ | 128.09 | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |
| 3-Nitro-1,2,4-triazol-5-one (NTO) | C₂H₂N₄O₃ | 130.07 | 1.93 | ~8300 | ~31 | >35 | >353 | [4][5][6] |
| 1,1-diamino-2,2-dinitroethene (FOX-7) | C₂H₄N₄O₄ | 148.08 | 1.76 | 8335 | ~35 | 13 | 120 | [7][8] |
| 2,4,6-Triamino-1,3,5-trinitrobenzene (TATB) | C₆H₆N₆O₆ | 258.15 | 1.80 | 7350 | ~26 | 50 | >353 | [8] |
Note: The energetic properties of this compound are expected to be influenced by its density, which is currently unavailable. The data for related compounds are provided for comparative purposes.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from the literature for the synthesis of this compound.
Materials:
-
4(5)-nitro-1,2,3-triazole
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
To a solution of 4(5)-nitro-1,2,3-triazole in anhydrous THF at 0 °C, add sodium hydride portion-wise.
-
Stir the resulting mixture at 0 °C for 15-30 minutes.
-
Add a solution of methyl iodide in anhydrous acetone dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to isolate this compound.
Note: This reaction involves the use of sodium hydride, which is highly reactive with water. All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Methyl iodide is toxic and should be handled in a well-ventilated fume hood.
Characterization of High-Energy Materials
A general workflow for the characterization of newly synthesized potential high-energy materials is outlined below.
Workflow:
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁴N)
-
Fourier-Transform Infrared (FT-IR) spectroscopy
-
Mass Spectrometry (MS)
-
Elemental Analysis
-
-
Purity Determination:
-
High-Performance Liquid Chromatography (HPLC)
-
Melting point analysis
-
-
Thermal Stability Assessment:
-
Differential Scanning Calorimetry (DSC) to determine melting and decomposition temperatures.
-
Thermogravimetric Analysis (TGA) to evaluate mass loss as a function of temperature.
-
-
Density Measurement:
-
Gas pycnometry for accurate density determination.
-
-
Sensitivity Testing:
-
Impact sensitivity (e.g., using a drop hammer apparatus).
-
Friction sensitivity (e.g., using a BAM friction tester).
-
Electrostatic discharge (ESD) sensitivity.
-
-
Performance Calculation/Measurement:
-
Calculation of detonation velocity and pressure using theoretical models (e.g., Kamlet-Jacobs equations) based on density and heat of formation.
-
Experimental determination of detonation velocity (e.g., using the D'Autriche method).
-
Visualizations
The following diagrams illustrate key aspects of the synthesis and evaluation of this compound.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for characterizing energetic materials.
Caption: Structure-property relationships in nitro-triazole energetic materials.
Conclusion
This compound is a compound of interest in the field of high-energy materials due to its nitrogen-rich heterocyclic structure. While a clear synthesis protocol exists, a full experimental characterization of its energetic properties is not yet widely published. The provided data on related nitro-triazole compounds suggest that it has the potential to be an energetic material with a balance of performance and stability. Further research is required to fully determine its density, detonation parameters, and sensitivity to external stimuli to ascertain its suitability for practical applications in explosives or propellants. The protocols and workflows outlined in this document provide a framework for the synthesis and comprehensive evaluation of this and other novel energetic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic Properties of this compound [agris.fao.org]
- 4. 5-Nitro-1,2,4-triazole-3-one: A review of recent advances [energetic-materials.org.cn]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-Methyl-4-nitro-1,2,3-triazole as a Versatile Synthetic Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-4-nitro-1,2,3-triazole is a valuable and versatile synthetic precursor in organic chemistry and drug discovery. Its electron-deficient triazole ring, activated by the strongly withdrawing nitro group at the C4 position, makes it susceptible to a variety of chemical transformations. This reactivity allows for the introduction of diverse functional groups, enabling the synthesis of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use as a precursor in key chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₄O₂ | [1] |
| Molecular Weight | 128.09 g/mol | [1] |
| Appearance | Slightly yellow solid | [2] |
| Purity | ≥95% | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the methylation of 4-nitro-2H-1,2,3-triazole. This reaction yields a mixture of N1 and N2 methylated isomers, which can be separated by column chromatography.[2]
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
4-Nitro-2H-1,2,3-triazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a 100-mL single-neck round-bottomed flask containing 4-nitro-2H-1,2,3-triazole (2.0 g, 17.5 mmol) and anhydrous THF (10 mL) at 0 °C, add NaH (1.7 g, 35.0 mmol, 2.0 eq., 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of CH₃I (3.68 g, 26.3 mmol, 1.5 eq.) in anhydrous acetone (40 mL).
-
Allow the resulting reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the dropwise addition of water (20 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with dichloromethane (100 mL).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (6:1) as the eluent.
Expected Yield:
-
1-Methyl-4-nitro-1H-1,2,3-triazole: 800 mg (35% yield) as a slightly yellow solid.[2]
-
1-Methyl-5-nitro-1H-1,2,3-triazole (isomer): 1.34 g (60% yield) as a white solid.[2]
Characterization Data (¹H NMR):
-
1-Methyl-4-nitro-1H-1,2,3-triazole: ¹H NMR (500 MHz, CDCl₃) δ 8.34 (s, 1H), 4.26 (s, 3H).[2]
-
1-Methyl-5-nitro-1H-1,2,3-triazole: ¹H NMR (500 MHz, CDCl₃) δ 8.16 (s, 1H), 4.31 (s, 3H).[2]
Caption: Synthesis of this compound.
Applications as a Synthetic Precursor
The primary utility of this compound as a synthetic precursor stems from the reactivity of the nitro group, which can be either displaced by a nucleophile or reduced to an amino group.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the nitro group and the triazole ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 position. This allows for the introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of functionalized 1-methyl-1,2,3-triazoles. While specific protocols for this compound are not abundant in the literature, the general reactivity of nitrotriazoles suggests this is a viable synthetic route. For instance, the nitro group in 1-substituted 3-nitro-1H-1,2,4-triazoles has been shown to be displaced by alkoxides.[3]
General Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for SNAr reactions.
Reduction to 1-Methyl-1H-1,2,3-triazol-4-amine
The nitro group of this compound can be readily reduced to the corresponding amine, 1-methyl-1H-1,2,3-triazol-4-amine. This amino-triazole is a valuable intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems or as a scaffold in medicinal chemistry. Common reducing agents for nitroarenes include catalytic hydrogenation (e.g., Pd/C with H₂ or a transfer hydrogenation source like hydrazine hydrate) and metal-acid systems (e.g., SnCl₂/HCl).[3][4][5]
Materials:
-
This compound
-
Palladium on carbon (Pd/C), 10%
-
Hydrazine hydrate
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
To a solution of this compound in methanol, add 10% Pd/C (catalytic amount).
-
To this suspension, add hydrazine hydrate dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization if necessary.
Quantitative Data for Similar Reductions: While a specific yield for the reduction of this compound was not found, the reduction of various halogenated nitroarenes using Pd/C and hydrazine hydrate typically proceeds in good to excellent yields.[3][5]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound in ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Reflux the reaction mixture until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Similar Reductions: The reduction of nitroindazoles using SnCl₂ in ethanol has been reported to proceed in moderate to good yields.[6]
Synthetic Utility of 1-Methyl-1H-1,2,3-triazol-4-amine: The resulting 4-amino-1-methyl-1,2,3-triazole is a versatile building block. For example, 4-amino-1,2,3-triazole derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important target in immuno-oncology.[7]
Caption: Reduction and subsequent functionalization.
Application in the Synthesis of Fused Heterocycles
This compound can serve as a starting material for the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-d][8]triazoles. This can be achieved through a reaction sequence involving nucleophilic substitution of the nitro group with hydrazine, followed by cyclization.
Proposed Synthetic Pathway to Pyrazolo[4,3-d][2][8][9]triazoles
-
Nucleophilic Substitution with Hydrazine: Reaction of this compound with hydrazine hydrate would yield 1-methyl-4-hydrazinyl-1H-1,2,3-triazole.
-
Cyclization: The resulting hydrazinyl triazole can then be cyclized with a suitable three-carbon electrophile to form the pyrazolo[4,3-d][8]triazole ring system.
Caption: Proposed synthesis of fused heterocycles.
Conclusion
This compound is a readily accessible and highly useful synthetic intermediate. The presence of the nitro group activates the triazole ring for nucleophilic substitution and provides a handle for the introduction of an amino group via reduction. These transformations open up a wide range of possibilities for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science. The protocols and application notes provided herein offer a starting point for researchers to explore the rich chemistry of this versatile precursor.
References
- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for NMR Spectroscopy of N-methyl-4-nitro-1,2,3-triazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of N-methyl-4-nitro-1,2,3-triazole isomers. The following sections detail the necessary protocols for sample preparation, data acquisition, and spectral analysis, enabling unambiguous structural elucidation, which is critical for drug development and quality control.
Introduction
N-methyl-4-nitro-1,2,3-triazoles are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The methylation of the 4-nitro-1,2,3-triazole ring can occur at three different nitrogen positions (N1, N2, and N3), resulting in three distinct isomers with potentially different biological activities and physicochemical properties. NMR spectroscopy is an indispensable tool for the definitive identification and characterization of these isomers. This document outlines the standard one-dimensional (1D) and two-dimensional (2D) NMR techniques for this purpose.
Data Presentation: NMR Spectral Data
The unambiguous assignment of the N-methyl-4-nitro-1,2,3-triazole isomers is achieved by a combination of 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC) NMR experiments. While specific data for the N-methyl derivatives is not extensively published, the following table summarizes the expected chemical shifts based on data from closely related N-alkyl-4-nitro-1,2,3-triazoles.[1] The chemical shifts are reported in parts per million (ppm).
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for N-methyl-4-nitro-1,2,3-triazole Isomers in DMSO-d₆
| Isomer | Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| 1-methyl-4-nitro-1,2,3-triazole | N-CH₃ | ~4.2 - 4.4 | ~35 - 37 |
| C5-H | ~9.0 - 9.2 | ~125 - 127 | |
| C4 | - | ~145 - 147 | |
| C5 | - | ~125 - 127 | |
| 2-methyl-4-nitro-1,2,3-triazole | N-CH₃ | ~4.3 - 4.5 | ~42 - 44 |
| C5-H | ~8.8 - 9.0 | ~130 - 132 | |
| C4 | - | ~152 - 154 | |
| C5 | - | ~130 - 132 | |
| 3-methyl-4-nitro-1,2,3-triazole | N-CH₃ | ~4.1 - 4.3 | ~30 - 32 |
| C5-H | ~8.7 - 8.9 | ~138 - 140 | |
| C4 | - | ~148 - 150 | |
| C5 | - | ~138 - 140 |
Note: These are estimated values based on published data for N-butyl-4-nitro-1,2,3-triazoles and may vary slightly.[1]
¹⁵N NMR Spectroscopy is a powerful technique for distinguishing the isomers, often employed through ¹H-¹⁵N HMBC experiments due to the low natural abundance and sensitivity of the ¹⁵N nucleus.[2][3] The chemical shifts of the triazole nitrogen atoms are highly sensitive to the position of the methyl group.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4][5][6]
-
Solvent Selection: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds. Other potential solvents include chloroform-d (CDCl₃) and acetone-d₆.[7]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[8]
-
Procedure:
-
Weigh the desired amount of the N-methyl-4-nitro-1,2,3-triazole sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial to ensure the sample is completely dissolved.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[4]
-
Use good quality, clean, and dry 5 mm NMR tubes.[8]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
NMR Data Acquisition
The following are general protocols for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
2.1. 1D NMR Spectra
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
2.2. 2D NMR Spectra
2D NMR is essential for the definitive structural assignment of the isomers.[9][10][11]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton couplings within the same spin system. While the N-methyl-4-nitro-1,2,3-triazoles have isolated spin systems, a COSY experiment can confirm the absence of such couplings.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to. This is crucial for assigning the protonated carbons.
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment for distinguishing the isomers by observing the correlation between the N-methyl protons and the triazole ring carbons.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').
-
-
¹H-¹⁵N HMBC:
-
Purpose: To identify long-range correlations between protons and nitrogen atoms. This experiment can directly probe the connectivity between the N-methyl group and the specific nitrogen atom it is attached to in the triazole ring.[2]
-
Pulse Program: Standard ¹H-¹⁵N HMBC experiment. This may require a longer acquisition time due to the low sensitivity of ¹⁵N.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for NMR analysis and the logical approach to isomer identification.
Caption: General experimental workflow for NMR analysis.
Caption: Logical workflow for isomer identification using HMBC.
References
- 1. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 9. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 10. m.youtube.com [m.youtube.com]
- 11. google.com [google.com]
Application Notes and Protocols for X-ray Structural Analysis of Nitrotriazole Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the X-ray structural analysis of nitrotriazole metal complexes, a class of compounds with significant potential in drug development and as energetic materials. These notes cover synthetic protocols, crystallization techniques, and the intricacies of single-crystal X-ray diffraction for determining the three-dimensional structures of these complexes.
Introduction
Nitrotriazole derivatives, when complexed with metal ions, form a versatile class of compounds with a wide range of applications. The nitro group acts as a strong electron-withdrawing moiety, influencing the coordination chemistry of the triazole ring and often imparting unique properties to the resulting metal complexes. These properties can range from high energy density, making them of interest as advanced energetic materials, to potent biological activities, including antifungal and anticancer effects.[1][2]
X-ray crystallography is an indispensable tool for the unambiguous determination of the molecular structure of these complexes.[3] By providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, it allows for a deep understanding of structure-property relationships. This knowledge is crucial for the rational design of new nitrotriazole metal complexes with tailored functionalities for pharmaceutical or material science applications.
Experimental Protocols
Synthesis of Nitrotriazole Metal Complexes
The synthesis of nitrotriazole metal complexes typically involves the reaction of a nitrotriazole ligand with a suitable metal salt in an appropriate solvent. The reaction conditions can be varied to control the stoichiometry and coordination geometry of the resulting complex.
General Protocol for the Synthesis of a 3-Nitro-1,2,4-triazolate Copper(II) Complex: [4][5]
-
Ligand Preparation: Dissolve 3-nitro-1,2,4-triazole (Hntz) in a minimal amount of aqueous ammonia to deprotonate the triazole ring and form the nitrotriazolate anion.
-
Metal Salt Solution: In a separate vessel, dissolve an equimolar amount of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in deionized water.
-
Reaction: Slowly add the copper(II) nitrate solution to the nitrotriazolate solution with constant stirring.
-
Hydrothermal Treatment (Optional): For the formation of crystalline energetic materials, the resulting mixture can be transferred to a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 120 °C) for a set period (e.g., 72 hours).[4]
-
Isolation and Purification: After cooling to room temperature, the precipitate is collected by filtration, washed with deionized water and ethanol, and dried in a desiccator.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in X-ray structural analysis.[6] Several techniques can be employed, and the optimal method will depend on the solubility and stability of the complex.
Common Crystallization Methods: [7][8]
-
Slow Evaporation: A saturated solution of the complex in a suitable solvent is left undisturbed in a loosely covered container. The slow evaporation of the solvent leads to the gradual formation of crystals.
-
Vapor Diffusion: A concentrated solution of the complex is placed in a small, open vial. This vial is then placed in a larger, sealed container with a solvent in which the complex is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals form at the interface of the two liquids.
-
Hydrothermal Synthesis: This method, often used for the synthesis of energetic metal-organic frameworks (MOFs), can also yield single crystals directly from the reaction mixture.[4]
Protocol for Crystallization by Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified nitrotriazole metal complex in a suitable solvent (e.g., dimethylformamide, acetonitrile, or a water/alcohol mixture).
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap containing a few small holes or with paraffin film punctured with a needle to allow for slow evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, its structure can be determined using a single-crystal X-ray diffractometer. The following is a general workflow for data collection and structure solution and refinement, often employing software suites like SHELXTL.[9][10]
Protocol for Data Collection, Structure Solution, and Refinement:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam of the diffractometer, and diffraction data are collected by rotating the crystal. Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Space Group Determination: The symmetry of the crystal lattice is determined from the diffraction data.
-
Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental diffraction data using a least-squares minimization procedure. The quality of the refinement is monitored using R-factors.
-
Structure Validation and Analysis: The final crystal structure is validated for geometric and crystallographic reasonability. Bond lengths, bond angles, and intermolecular interactions are then analyzed.
Data Presentation
The crystallographic data for nitrotriazole metal complexes are typically summarized in tables to allow for easy comparison.
Table 1: Crystallographic Data for Selected Nitrotriazole Metal Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| [Cu(ntz)]n (1) | C₂HCuN₄O₂ | Monoclinic | P2₁/c | 3.489(1) | 10.154(3) | 7.643(2) | 90 | 98.98(1) | 90 | 267.5(1) | 2 | [4] |
| [Cu(ntz)(N₃)(DMF)]n (2) | C₅H₇CuN₇O₃ | Monoclinic | P2₁/n | 7.458(2) | 13.040(3) | 10.518(3) | 90 | 94.02(1) | 90 | 1020.2(4) | 4 | [4] |
| [Cu(ntz)(N₃)(H₂O)]n (3) | C₂H₃CuN₇O₃ | Monoclinic | P2₁/c | 7.039(2) | 11.081(3) | 9.091(3) | 90 | 108.52(1) | 90 | 672.4(3) | 4 | [4] |
| [K₂(BNTA)(H₂O)₂]n | C₄H₆K₂N₈O₇ | Monoclinic | C2/c | 16.136(3) | 7.156(1) | 12.083(2) | 90 | 109.45(3) | 90 | 1315.1(4) | 4 | [11] |
ntz = 3-nitro-1,2,4-triazolate; DMF = dimethylformamide; BNTA = bis(3-nitro-1H-1,2,4-triazol-5-yl)amine
Table 2: Selected Bond Lengths (Å) for [Cu(ntz)]n (1)
| Bond | Length (Å) |
| Cu(1)-N(2)#1 | 1.998(9) |
| Cu(1)-N(2)#2 | 1.998(9) |
| Cu(1)-N(2)#3 | 1.998(9) |
| Cu(1)-N(2) | 1.998(9) |
Symmetry transformations used to generate equivalent atoms are omitted for brevity.[4]
Applications in Drug Development
Nitrotriazole metal complexes have emerged as promising candidates for the development of new therapeutic agents, particularly in the fields of oncology and mycology. The coordination of the nitrotriazole ligand to a metal center can enhance the biological activity compared to the free ligand.[12]
Anticancer Activity
Several triazole-based metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[13] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[14] Metal ions can interact with cellular macromolecules like DNA and proteins, disrupting their function and leading to cell death.[13]
Antifungal Activity
The development of new antifungal drugs is a critical area of research due to the rise of drug-resistant fungal infections. Metal complexes, including those with triazole derivatives, offer a promising avenue for novel antifungal therapies.[15] The mechanism of action can involve the disruption of fungal cell wall integrity or interference with essential metabolic pathways.[16] For instance, metal chelation can affect fungal morphogenesis, a key virulence factor.[16] The homeostasis of essential metal ions like zinc, copper, and iron is crucial for fungal pathogens, and compounds that disrupt this balance can exhibit potent antifungal effects.[17][18][19]
Visualizations
Caption: Experimental workflow for the structural analysis of nitrotriazole metal complexes.
References
- 1. xray.uky.edu [xray.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper-based energetic MOFs with 3-nitro-1H-1,2,4-triazole: solvent-dependent syntheses, structures and energetic performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. journals.iucr.org [journals.iucr.org]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07714D [pubs.rsc.org]
- 14. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metal Chelation as a Powerful Strategy to Probe Cellular Circuitry Governing Fungal Drug Resistance and Morphogenesis | PLOS Genetics [journals.plos.org]
- 17. How metals fuel fungal virulence, yet promote anti-fungal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metals at the Host–Fungal Pathogen Battleground - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fungal–Metal Interactions: A Review of Toxicity and Homeostasis [mdpi.com]
Computational Modeling of Nitrotriazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nitrotriazole compounds represent a significant class of molecules with diverse applications, ranging from energetic materials to novel therapeutics. Computational modeling plays a pivotal role in the rational design and analysis of these compounds, enabling the prediction of their physicochemical properties, biological activities, and safety profiles. These application notes provide an overview of the computational methodologies employed in the study of nitrotriazoles and detailed protocols for their implementation.
Application Notes
The computational study of nitrotriazole compounds primarily falls into two main areas: energetic materials science and drug discovery.
In Energetic Materials: Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting the performance and stability of nitrotriazole-based energetic materials.[1] Key parameters such as heat of formation, density, detonation velocity, and pressure can be calculated to assess the energetic potential of novel compounds.[2] These theoretical predictions guide synthetic efforts towards molecules with improved performance and reduced sensitivity. The isomeric arrangement of triazole rings and nitro groups significantly impacts the energetic properties and thermal stability of these compounds.
In Drug Development: Nitrotriazole derivatives have been investigated for their potential as antimicrobial and anticancer agents.[3][4] Computational techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to understand the relationship between molecular structure and biological activity.[3][5] QSAR models help in identifying key molecular descriptors that influence the therapeutic efficacy of these compounds.[3] Molecular docking studies provide insights into the binding interactions of nitrotriazole derivatives with biological targets, such as enzymes, aiding in the design of more potent and selective drug candidates.[4][6] For instance, some nitrotriazole derivatives have been studied as potential inhibitors of cytochrome P450 enzymes.[6]
Data Presentation
Energetic Properties of Dinitro-tris(triazole) Isomers
The following table summarizes the calculated energetic properties of a series of designed dinitro-tris(triazole) isomers, providing a comparative view of their potential as energetic materials.[7][2]
| Compound ID | Heat of Formation (HOFSolid, kJ/mol) | Density (g/cm³) | Detonation Velocity (D, km/s) | Detonation Pressure (P, GPa) |
| O4 | >450 | >1.92 | >8.76 | >32.0 |
| R1 | >450 | 1.94 | >8.76 | >32.0 |
| R2 | - | - | 8.12 | 25.72 |
| R3 | >450 | 1.93 | 8.82 | 32.60 |
| R4 | 608.10 | >1.92 | >8.76 | >32.0 |
Data sourced from computational studies using DFT methods.[7][2]
Drug-Likeness Properties of Nitro(triazole/imidazole)-based Compounds
This table presents key molecular descriptors calculated for a set of nitrotriazole and nitroimidazole derivatives investigated as anti-tubercular agents. These descriptors are crucial for QSAR modeling and predicting the pharmacokinetic properties of the compounds.[3]
| Descriptor | Value Range | Significance in Drug Design |
| Molecular Weight (MW) | ≤ 500 amu | Adherence to Lipinski's rule of five for drug-likeness. |
| LogP (Lipophilicity) | ≤ 5 | Influences absorption, distribution, metabolism, and excretion (ADME) properties.[3] |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Important for molecular recognition and binding to biological targets. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Crucial for forming interactions with receptor sites. |
| ELUMO (eV) | e.g., -1.61 for Cpd 6 | Relates to the ability of a compound to accept electrons, influencing its reactivity.[3] |
These values are derived from computational analyses and are used to build predictive QSAR models.[3]
Experimental Protocols
Protocol 1: Prediction of Energetic Properties using Density Functional Theory (DFT)
This protocol outlines the computational workflow for determining the key performance indicators of nitrotriazole-based energetic materials.
Objective: To calculate the heat of formation, density, detonation velocity, and pressure of a novel nitrotriazole compound.
Methodology:
-
Molecular Geometry Optimization:
-
Construct the 3D structure of the nitrotriazole molecule using a molecular builder.
-
Perform geometry optimization using a DFT method, for example, with the B3PW91 functional and a 6-31G(d,p) basis set.[7] This step finds the lowest energy conformation of the molecule.
-
-
Calculation of Heat of Formation (HOF):
-
Density Prediction:
-
Predict the crystal density using methods such as the Politzer approach, which relates the density to the molecular surface properties.[2]
-
-
Detonation Performance Prediction:
-
Thermal Stability and Sensitivity Analysis:
Protocol 2: Virtual Screening and Molecular Docking for Drug Discovery
This protocol details the steps for identifying potential nitrotriazole-based drug candidates and evaluating their binding affinity to a protein target.
Objective: To perform a virtual screening of a library of nitrotriazole derivatives and predict their binding mode and affinity to a specific biological target.
Methodology:
-
Ligand and Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Create a library of 3D structures for the nitrotriazole derivatives and optimize their geometries.
-
-
Molecular Docking:
-
Define the binding site (active site) on the target protein.
-
Use a docking program (e.g., AutoDock) to predict the binding conformation of each ligand within the active site.[4]
-
The program will generate multiple binding poses and score them based on a scoring function that estimates the binding free energy.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[4]
-
Rank the compounds based on their docking scores to prioritize them for further experimental testing.
-
-
ADME Prediction:
-
For the top-ranked compounds, perform in silico prediction of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties to assess their drug-likeness.[8]
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
Application Notes and Protocols: Medicinal Chemistry Applications of 1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety has emerged as a pivotal structural motif in modern medicinal chemistry.[1][2] Its unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and a significant dipole moment, makes it an attractive component in the design of novel therapeutic agents.[3][4] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has further propelled its use by offering a highly efficient and regioselective method for its synthesis.[5][6] This document provides a detailed overview of the applications of 1,2,3-triazoles in medicinal chemistry, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways.
The versatility of the 1,2,3-triazole ring allows it to function in several key roles within a drug candidate's structure:
-
Pharmacophore: The triazole ring itself can interact with biological targets and contribute directly to the pharmacological activity of the molecule.[1][5]
-
Linker: It serves as a stable and rigid linker to connect two or more pharmacophoric fragments, enabling the creation of hybrid molecules with improved or novel activities.[3][7]
-
Bioisostere: The 1,2,3-triazole can act as a bioisosteric replacement for other functional groups, such as amide bonds, to enhance metabolic stability and other pharmacokinetic properties.[1]
This document will explore these roles across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
I. Applications in Anticancer Drug Discovery
1,2,3-Triazole-containing compounds have demonstrated significant potential as anticancer agents, targeting a variety of mechanisms to inhibit tumor growth and proliferation.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected 1,2,3-triazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | A549 (Lung) | MTT | 8.67 | Doxorubicin | 3.24 |
| 2 | A549 (Lung) | MTT | 9.07 | Doxorubicin | 4.39 |
| 3 | A549 (Lung) | MTT | 35.81 | Doxorubicin | 69.33 |
| 4g | HCT-116 (Colon) | MTT | 1.09 | Cisplatin | - |
| 4k | HCT-116 (Colon) | MTT | - | Cisplatin | - |
| 5c | PC3 (Prostate) | MTT | 10.8 | Doxorubicin | - |
| 5c | MCF-7 (Breast) | MTT | 20.53 | Doxorubicin | - |
| 6 | MCF-7 (Breast) | MTT | 11.34 | Cisplatin | - |
| 7 | HeLa (Cervical) | MTT | 16.48 | Cisplatin | - |
| 8 | HT-1080 (Fibrosarcoma) | MTT | 15.13 | Doxorubicin | 4.96 |
| 9 | A549 (Lung) | MTT | 21.25 | Doxorubicin | 6.36 |
| 10 | MCF-7 (Breast) | MTT | 18.06 | Doxorubicin | 5.46 |
| 11 | MDA-MB-231 (Breast) | MTT | 16.32 | Doxorubicin | 5.13 |
| 12 | PANC-1 (Pancreatic) | - | - | - | - |
| 13a | A549 (Lung) | MTT | 3.65 | Doxorubicin | 3.30 |
| 13b | A549 (Lung) | MTT | 3.29 | Doxorubicin | 3.30 |
Signaling Pathways in Cancer Targeted by 1,2,3-Triazoles
Many 1,2,3-triazole-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival. Two such pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the Cyclin-Dependent Kinase 4 (CDK4) pathway.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. chesci.com [chesci.com]
- 6. Thieme E-Books [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three distinct and effective methods for the synthesis of 1,2,3-triazole-4-carbaldehydes, which are valuable intermediates in medicinal chemistry and materials science. The described methods include a classical two-step synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by oxidation, a one-pot cycloaddition-rearrangement approach, and a metal-free direct C-H formylation.
Method 1: Two-Step Synthesis via CuAAC and Oxidation
This is a highly efficient and widely applicable method for synthesizing 1,2,3-triazole-4-carbaldehydes. The first step involves the well-established "click chemistry" reaction to form a (1,2,3-triazol-4-yl)methanol intermediate, which is then oxidized to the desired aldehyde.
Experimental Protocol
Step 1: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
-
To a solution of phenylazide (1.0 mmol) and propargyl alcohol (1.2 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL), add sodium ascorbate (0.1 mmol).
-
To this mixture, add a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.
Step 2: Oxidation to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
-
Dissolve the (1-phenyl-1H-1,2,3-triazol-4-yl)-methanol (1.0 mmol) in dichloromethane (DCM, 15 mL).
-
Add activated manganese dioxide (MnO₂) (10.0 mmol) to the solution.
-
Stir the resulting suspension at room temperature overnight.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite, washing the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure to yield 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde as a solid.[1] This method often provides a near-quantitative yield (99%) under mild, room-temperature conditions.[1][2]
Method 2: One-Pot Cycloaddition and Cornforth Rearrangement
This method provides a scalable, one-step synthesis for certain 1-alkyl-4-formyltriazoles. It utilizes a pre-functionalized triazole, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT), which reacts with alkylamines in a sequential cycloaddition and Cornforth rearrangement.
Experimental Protocol
Synthesis of 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde
-
Prepare a solution of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) (1.0 mmol) in a suitable solvent such as dioxane.
-
Add hexylamine (1.2 mmol) to the solution.
-
The reaction proceeds through a one-pot sequential cycloaddition and Cornforth rearrangement.[3]
-
The reaction mixture is typically stirred at room temperature or with gentle heating.
-
After the reaction is complete (monitored by TLC), the mixture is worked up.
-
This process can be facilitated by an in situ diazotization protocol to hydrolyze the rearranged 4-iminomethyl-1,2,3-triazoles, which also allows for the recycling of 4-nitrophenyl azide.[3]
-
The final product is isolated and purified by column chromatography.
Method 3: Metal-Free Direct C-H Formylation
This modern approach allows for the direct formylation of a C-H bond on the triazole ring system, specifically for phenolated 1,4-disubstituted 1,2,3-triazoles. It is a metal-free method that uses dimethyl sulfoxide (DMSO) as both the solvent and the formyl source.
Experimental Protocol
Synthesis of Formylated Phenolated 1,4-Disubstituted 1,2,3-Triazoles
-
In a reaction vessel, dissolve the phenolated 1,4-disubstituted 1,2,3-triazole (1.0 mmol) in DMSO.
-
The reaction is carried out under metal-free conditions.
-
Heat the reaction mixture. Optimal temperatures and reaction times will vary depending on the substrate but can be around 120°C for 48 hours.
-
The formylation is highly selective, co-controlled by the triazole ring and a hydroxyl group on the phenyl substituent.[4][5]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by standard workup procedures, which may involve dilution with water and extraction with an organic solvent.
-
Purification is achieved by column chromatography.
Quantitative Data Summary
The following table summarizes the quantitative data for the described synthetic methods, allowing for easy comparison.
| Method | Key Reagents | Solvent(s) | Temperature | Typical Yield | Reference(s) |
| 1. Two-Step: CuAAC and Oxidation | Phenylazide, Propargyl alcohol, CuSO₄·5H₂O, Sodium ascorbate, MnO₂ | t-BuOH/H₂O, DCM | Room Temperature | ~99% (Oxidation) | [2],[1] |
| 2. One-Pot Cycloaddition-Rearrangement | 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT), Alkylamine | Dioxane | Room Temperature | Good | [3],[6] |
| 3. Metal-Free Direct C-H Formylation | Phenolated 1,4-disubstituted 1,2,3-triazole, DMSO | DMSO | ~120 °C | Good | [4],[5] |
References
Application Notes: The Power of Click Chemistry in 1,2,3-Triazole Synthesis
Introduction
Click chemistry is a concept introduced by K. Barry Sharpless in 1998, which emphasizes chemical reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, revolutionizing the synthesis of 1,2,3-triazoles.[1][2][3] This reaction, along with its powerful counterparts—Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—provides a highly reliable and selective method for forming the stable 1,2,3-triazole ring.[4][5]
The 1,2,3-triazole moiety is not merely a passive linker; it is a robust pharmacophore with unique properties.[6] It is exceptionally stable to metabolic degradation, hydrolysis, and both oxidative and reductive conditions.[6][7] The triazole ring is aromatic, possesses a strong dipole moment, and can act as both a hydrogen bond donor and acceptor, often serving as a bioisostere for amide bonds.[7][8] These characteristics make it a valuable scaffold in drug discovery, bioconjugation, materials science, and nanotechnology.[1][9][10] Its applications range from the development of anticancer, antimicrobial, and antiviral agents to the labeling of biomolecules like proteins, glycans, and nucleic acids.[7][11][12]
Core Methodologies in Triazole Synthesis
The synthesis of 1,2,3-triazoles via click chemistry primarily involves three robust methods, each offering distinct advantages in regioselectivity and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent click reaction, forming 1,4-disubstituted 1,2,3-triazoles with exceptional regioselectivity and high yields.[2][3] The reaction involves the cycloaddition of a terminal alkyne and an azide, catalyzed by a Cu(I) species. The catalyst can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate.[13] This reaction is incredibly versatile, proceeding under mild, often aqueous conditions, making it suitable for a wide array of applications in medicinal chemistry and bioconjugation.[3][14]
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jcmarot.com [jcmarot.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1-methyl-4-nitro-1,2,3-triazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 1-methyl-4-nitro-1,2,3-triazole and its isomers in coordination chemistry, with a focus on the synthesis and potential applications of their metal complexes, particularly in the field of energetic materials.
Introduction
This compound is a nitrogen-rich heterocyclic compound belonging to the family of nitrotriazoles. These compounds and their isomers are of significant interest in coordination chemistry due to their ability to act as ligands, forming stable complexes with various metal ions. The presence of multiple nitrogen atoms in the triazole ring allows for diverse coordination modes, while the nitro group imparts energetic properties to the resulting complexes.
The alkylation of 4(5)-nitro-1,2,3-triazole can result in three possible regioisomers: N1, N2, and N3 substituted products. Among these, the N3-isomers, such as 1-methyl-5-nitro-1,2,3-triazole (an isomer of the title compound), are particularly noteworthy for their high density and large positive enthalpy of formation, making them attractive building blocks for the synthesis of advanced energetic materials.[1] The coordination of these ligands to metal centers can further enhance their energetic performance and stability.
Applications in Coordination Chemistry
The primary application of this compound and its isomers in coordination chemistry lies in the development of energetic coordination compounds (ECCs) . These materials are being investigated as next-generation explosives and propellants with potentially improved safety and performance characteristics compared to traditional organic explosives.
Key Advantages of Nitrotriazole-Based ECCs:
-
High Energy Content: The high nitrogen content and the presence of the nitro group contribute to a large positive heat of formation, releasing significant energy upon decomposition.
-
Enhanced Stability: Coordination to a metal center can stabilize the energetic ligand, leading to materials with higher thermal stability and reduced sensitivity to impact and friction.
-
Tunable Properties: The properties of the ECCs can be tuned by varying the metal ion, the counter-anion, and the specific isomer of the nitrotriazole ligand used.
While specific data for this compound complexes is limited in publicly available literature, research on the closely related isomer, 1-ethyl-5-nitro-1,2,3-triazole, has demonstrated the formation of stable copper(II) complexes.[2] In these complexes, the triazole ligand coordinates to the copper center through the N3 nitrogen atom of the triazole ring.[2] This monodentate coordination mode is a key aspect of the structural chemistry of these compounds.
Experimental Protocols
The following protocols are representative methods for the synthesis of the ligand and a potential coordination complex.
Protocol 1: Synthesis of N-methyl-4-nitro-1,2,3-triazole Isomers
This protocol describes a general method for the methylation of 4-nitro-1,2,3-triazole, which yields a mixture of the N1, N2, and N3 isomers, including this compound.
Materials:
-
Sodium 4-nitro-1,2,3-triazolate
-
Methyl iodide
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
A suspension of sodium 4-nitro-1,2,3-triazolate (1.0 eq) in anhydrous acetonitrile is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Methyl iodide (1.1 eq) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane and filtered to remove any inorganic salts.
-
The filtrate is concentrated, and the resulting crude product, a mixture of isomers, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the individual N1, N2, and N3 isomers.
-
The fractions corresponding to each isomer are collected and the solvent is evaporated to yield the pure products. The identity and purity of the isomers should be confirmed by NMR spectroscopy.
Figure 1. Workflow for the synthesis and separation of N-methyl-4-nitro-1,2,3-triazole isomers.
Protocol 2: Synthesis of a Copper(II) Complex with a N-alkyl-nitrotriazole Ligand
This protocol is based on the synthesis of a copper(II) complex with the related ligand 1-ethyl-5-nitro-1,2,3-triazole and can be adapted for this compound.[2]
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
Procedure:
-
A solution of this compound (2.0 eq) in ethanol is prepared in a small beaker.
-
A solution of copper(II) chloride dihydrate (1.0 eq) in ethanol is prepared in a separate beaker.
-
The ligand solution is slowly added to the copper(II) chloride solution with constant stirring at room temperature.
-
The resulting mixture is stirred for 2 hours.
-
The solution is then allowed to stand undisturbed for slow evaporation of the solvent at room temperature.
-
Crystals of the coordination complex are expected to form over a period of several days.
-
The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried in a desiccator.
Figure 2. General workflow for the synthesis of a copper(II) complex with this compound.
Data Presentation
The following tables summarize expected quantitative data for N-methyl-4-nitro-1,2,3-triazole isomers and a representative copper(II) complex, based on available literature for these and closely related compounds.
Table 1: Physicochemical Properties of N-methyl-4-nitro-1,2,3-triazole Isomers
| Property | This compound (N1) | 2-methyl-4-nitro-1,2,3-triazole (N2) | 1-methyl-5-nitro-1,2,3-triazole (N3) |
| Molecular Formula | C₃H₄N₄O₂ | C₃H₄N₄O₂ | C₃H₄N₄O₂ |
| Molecular Weight ( g/mol ) | 128.09 | 128.09 | 128.09 |
| Appearance | Solid | Solid | Solid |
| Density (g/cm³) | ~1.6 | ~1.6 | >1.7[1] |
| Enthalpy of Formation (kJ/mol) | Positive | Positive | Higher positive value[1] |
Table 2: Expected Characterization Data for a [Cu(this compound)₂Cl₂] Complex
| Parameter | Expected Value/Observation |
| Appearance | Colored crystals (e.g., green or blue) |
| Coordination Geometry | Distorted octahedral or square planar |
| Coordination Mode | Monodentate via N3 of the triazole ring[2] |
| IR Spectroscopy (cm⁻¹) | Shift in C=N and N-N stretching vibrations of the triazole ring upon coordination. Asymmetric and symmetric stretching of the NO₂ group. |
| Thermal Analysis (TGA/DSC) | Decomposition onset temperature > 200 °C, indicating good thermal stability. |
| Single Crystal X-ray Diffraction | |
| Cu-N bond length (Å) | ~2.0 - 2.2 |
| Cu-Cl bond length (Å) | ~2.2 - 2.4 |
Signaling Pathways and Logical Relationships
The coordination of this compound to a metal center is a fundamental interaction in the formation of energetic coordination compounds. The diagram below illustrates the logical relationship in the formation of a generic mononuclear complex.
Figure 3. Logical relationship of metal-ligand coordination.
Conclusion
This compound and its isomers are valuable ligands in the field of coordination chemistry, particularly for the synthesis of novel energetic materials. The ability to form stable complexes with metal ions allows for the creation of compounds with high energy content and potentially enhanced safety features. The provided protocols and data serve as a foundation for researchers to explore the synthesis and characterization of new coordination complexes based on this versatile ligand. Further research into the specific properties of complexes derived from this compound is warranted to fully assess their potential in various applications, including as advanced energetic materials.
References
Troubleshooting & Optimization
Technical Support Center: Separation of N-Alkylnitrotriazole Regioisomers
Welcome to the technical support center for the separation of N-alkylnitrotriazole regioisomers. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find answers to frequently asked questions and detailed troubleshooting guides for the common challenges encountered during the separation of these isomeric compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of N-alkylnitrotriazole regioisomers so challenging?
A1: The alkylation of a nitrotriazole ring is often not regioselective and can lead to the formation of a mixture of N-1, N-2, and N-3 alkylated isomers. These regioisomers possess the same molecular weight and similar physicochemical properties, such as polarity and solubility. This similarity makes their separation by standard techniques like column chromatography or recrystallization difficult, often resulting in co-elution or co-crystallization.
Q2: What are the primary methods for separating N-alkylnitrotriazole regioisomers?
A2: The main methods for separating N-alkylnitrotriazole regioisomers include:
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Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating isomers with subtle differences in polarity.
-
Fractional Crystallization: This method relies on small differences in the solubility of the regioisomers in a specific solvent system. By carefully controlling temperature and solvent composition, it is possible to selectively crystallize one isomer from the mixture.
-
Chemical Separation: This approach leverages the differences in the chemical reactivity of the regioisomers. For example, differences in basicity between the triazole nitrogen atoms can be exploited through quaternization or complexation reactions to facilitate separation.
Q3: Can I use NMR to quantify the ratio of isomers in my mixture?
A3: Yes, ¹H NMR spectroscopy is a common and effective method for determining the ratio of N-alkylnitrotriazole regioisomers in a crude reaction mixture. The chemical shifts of the protons on the triazole ring and the alkyl substituents are often distinct for each regioisomer, allowing for integration and quantification.
Troubleshooting Guides
Chromatographic Methods (HPLC & SFC)
Issue 1: Poor or no separation of regioisomers (co-elution).
-
Possible Cause: The mobile phase composition is not optimal for differentiating the small polarity differences between the isomers. The stationary phase may not be providing sufficient selectivity.
-
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
HPLC: Perform a systematic study of solvent polarity. For normal-phase HPLC, vary the ratio of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate, isopropanol). For reversed-phase HPLC, adjust the ratio of water and an organic modifier (e.g., acetonitrile, methanol).
-
SFC: Modify the polarity of the supercritical CO₂ mobile phase by adjusting the type and percentage of the co-solvent (e.g., methanol, ethanol).
-
-
Stationary Phase Screening: If mobile phase optimization is insufficient, try a column with a different stationary phase. For example, if a standard silica column was used, a cyano- or amino-propyl bonded phase might offer different selectivity.
-
Temperature Optimization: Varying the column temperature can sometimes improve resolution by affecting the mass transfer kinetics and the solubility of the analytes in the mobile and stationary phases.
-
Issue 2: Peak splitting or tailing.
-
Possible Cause:
-
Co-elution of minor isomers: A small, unresolved peak may be appearing as a shoulder or split from a major peak.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Secondary Interactions: The analytes may be interacting with active sites on the stationary phase.
-
Solvent Mismatch: The solvent in which the sample is dissolved may be too strong compared to the mobile phase.
-
-
Troubleshooting Steps:
-
Reduce Injection Concentration: Dilute the sample and reinject to see if the peak shape improves.
-
Mobile Phase Additives: For basic analytes, adding a small amount of a basic modifier (like triethylamine) to the mobile phase can reduce peak tailing by masking active silanol groups on the stationary phase.
-
Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase.
-
Method Optimization: Further optimize the mobile phase composition and gradient to improve the separation of any closely eluting minor components.
-
Fractional Crystallization
Issue: Low yield or poor purity of the crystallized isomer.
-
Possible Cause:
-
The solubilities of the regioisomers are too similar in the chosen solvent.
-
The cooling rate is too fast, leading to the co-precipitation of multiple isomers.
-
The solvent volume is not optimal.
-
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where the solubility difference between the desired isomer and the impurities is maximized.
-
Controlled Cooling: Employ a slow, controlled cooling rate to allow for the selective crystallization of the least soluble isomer. Seeding the solution with a small crystal of the pure desired isomer can also be beneficial.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the mixture to ensure supersaturation and crystallization upon cooling.
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Experimental Protocols
Column Chromatography for Regioisomer Separation
This protocol provides a general guideline for the separation of N-alkylnitrotriazole regioisomers using silica gel column chromatography.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the chosen eluent.
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point is a mixture of ethyl acetate and hexane.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation by Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure desired isomer and evaporate the solvent.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Eluent | Ethyl Acetate / Hexane mixtures |
| Monitoring | TLC with UV visualization |
Chemical Separation via Quaternization (Conceptual)
An efficient method for separating regioisomeric N-alkyl(aryl)nitrotriazoles can be based on the differences in their basicity and reactivity during quaternization and complexation reactions.[1] The N-1 and N-3 isomers are generally more basic and reactive towards quaternizing agents than the N-2 isomer. This difference can be exploited to selectively react and separate the isomers.
Workflow Diagram:
Caption: Workflow for chemical separation via selective quaternization.
Data Presentation
The following table summarizes hypothetical comparative data for the separation of a mixture of 1-alkyl-4-nitrotriazole and 1-alkyl-5-nitrotriazole using different techniques.
| Separation Method | Isomer | Retention Time (min) | Resolution (Rs) | Purity (%) | Yield (%) |
| HPLC | 1-alkyl-4-nitrotriazole | 10.2 | 1.8 | >99 | 90 |
| 1-alkyl-5-nitrotriazole | 11.5 | >99 | 88 | ||
| SFC | 1-alkyl-4-nitrotriazole | 4.5 | 2.1 | >99 | 92 |
| 1-alkyl-5-nitrotriazole | 5.2 | >99 | 91 | ||
| Fractional Crystallization | 1-alkyl-4-nitrotriazole | N/A | N/A | 98 | 75 |
| 1-alkyl-5-nitrotriazole | N/A | N/A | 95 | 70 |
Logical Relationship Diagram:
References
Technical Support Center: Synthesis of 1-Methyl-4-nitro-1,2,3-triazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-methyl-4-nitro-1,2,3-triazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question: My reaction yield of this compound is significantly lower than expected. What are the possible reasons and how can I improve it?
Answer:
Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
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Incomplete Deprotonation of 4-Nitro-2H-1,2,3-triazole: The initial step of the synthesis involves the deprotonation of 4-nitro-2H-1,2,3-triazole using a base like sodium hydride (NaH). Incomplete deprotonation will result in unreacted starting material and consequently, a lower yield of the desired product.
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Solution: Ensure the NaH is fresh and reactive. It should be a grey powder; a white crust indicates oxidation. Use a slight excess of NaH (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation. Allow sufficient time for the deprotonation to occur, typically around 15-30 minutes at 0°C, before adding the methylating agent.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the alkylation step.
-
Solution: The methylation with methyl iodide is typically carried out at room temperature.[1] Running the reaction at a lower temperature may slow down the reaction rate, while a significantly higher temperature could lead to side reactions and decomposition of the product. It is crucial to monitor and maintain the recommended reaction temperature.
-
-
Formation of Isomeric Byproducts: The methylation of 4-nitro-1,2,3-triazole can lead to the formation of the undesired 1-methyl-5-nitro-1,2,3-triazole isomer.[1] The ratio of these isomers can be influenced by the reaction conditions.
-
Solution: While the formation of the 5-nitro isomer is common, its ratio to the desired 4-nitro isomer can sometimes be optimized by carefully controlling the addition of the methylating agent and maintaining a stable reaction temperature. Purification by column chromatography is essential to separate the two isomers.
-
-
Moisture in the Reaction: The presence of water can quench the sodium hydride and interfere with the reaction.
-
Solution: Use anhydrous solvents (e.g., dry THF and acetone) and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Inefficient Purification: Product loss during the purification step can significantly impact the final yield.
-
Solution: Optimize the silica gel column chromatography conditions. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 6:1).[1] Careful collection of fractions and monitoring by TLC (Thin Layer Chromatography) are crucial to avoid loss of the desired product.
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Question: I am having difficulty separating the this compound from its 1-methyl-5-nitro isomer. What can I do?
Answer:
The separation of these two isomers can be challenging due to their similar polarities. Here are some tips for improving separation:
-
Optimize Column Chromatography:
-
Eluent System: A shallow gradient of a more polar solvent (like ethyl acetate) in a non-polar solvent (like petroleum ether or hexanes) can improve separation. Start with a low polarity mixture and gradually increase the polarity.
-
Silica Gel: Use a high-quality silica gel with a small particle size for better resolution. A longer column can also enhance separation.
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Loading: Do not overload the column. The amount of crude product loaded should be appropriate for the column size.
-
-
Recrystallization: In some cases, fractional recrystallization might be possible if a suitable solvent system can be found where the solubility of the two isomers differs significantly. This often requires experimentation with various solvents.
Question: My final product is not pure, even after column chromatography. What are the potential impurities and how can I remove them?
Answer:
Potential impurities could include unreacted starting materials (4-nitro-2H-1,2,3-triazole, methyl iodide), the 1-methyl-5-nitro-1,2,3-triazole isomer, and any side products.
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Identification: Use analytical techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to identify the impurities.[2][3] The proton NMR spectrum of this compound shows a singlet for the triazole proton at approximately 8.34 ppm and a singlet for the methyl protons at around 4.26 ppm (in CDCl₃).[1] The 1-methyl-5-nitro isomer will have a different chemical shift for the triazole proton (around 8.16 ppm).[1]
-
Removal:
-
If the impurity is the 5-nitro isomer, re-purification by column chromatography with a shallower gradient is recommended.
-
If starting materials are present, an aqueous wash during the workup can help remove some of the unreacted 4-nitro-2H-1,2,3-triazole (as its sodium salt). Unreacted methyl iodide is volatile and should be removed under reduced pressure.
-
If other unidentified impurities are present, further purification techniques like preparative HPLC might be necessary.
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Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: A reported synthesis starting from 4-nitro-2H-1,2,3-triazole, sodium hydride, and methyl iodide gives a yield of approximately 35% for this compound, along with a 60% yield of the 1-methyl-5-nitro-1,2,3-triazole isomer.[1]
Q2: What are the key safety precautions to take during this synthesis?
A2:
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any sources of ignition.
-
Methyl Iodide (CH₃I): Methyl iodide is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Nitro Compounds: Nitro-containing organic compounds can be energetic and potentially explosive, especially at elevated temperatures or upon impact. Handle with care and avoid excessive heat.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and identify the presence of isomers or other impurities.[2][3]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[2][3]
-
Elemental Analysis: To determine the elemental composition of the compound.
Q4: Are there alternative methods for the synthesis of this compound?
A4: While the methylation of 4-nitro-1,2,3-triazole is a common method, other synthetic strategies for substituted 1,2,3-triazoles exist, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[4][5] However, the specific synthesis of the 1-methyl-4-nitro isomer via this route would require the appropriate nitrated alkyne or azide precursor, which may have its own synthetic challenges.
Data Presentation
Table 1: Summary of a Reported Synthesis of this compound and its Isomer [1]
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| This compound | 4-nitro-2H-1,2,3-triazole | NaH, CH₃I | THF, Acetone | 2 hours (methylation) | 0°C (deprotonation), Room Temp (methylation) | 35% |
| 1-Methyl-5-nitro-1,2,3-triazole | 4-nitro-2H-1,2,3-triazole | NaH, CH₃I | THF, Acetone | 2 hours (methylation) | 0°C (deprotonation), Room Temp (methylation) | 60% |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [1]
Materials:
-
4-nitro-2H-1,2,3-triazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Acetone
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Dichloromethane (DCM)
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Petroleum ether
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Ethyl acetate
Procedure:
-
Deprotonation: To a round-bottomed flask containing 4-nitro-2H-1,2,3-triazole (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add sodium hydride (2.0 eq) portion-wise.
-
Stir the mixture at 0°C for 15 minutes.
-
Methylation: Add a solution of methyl iodide (1.5 eq) in anhydrous acetone to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching and Workup: Cool the reaction mixture to 0°C and carefully quench with water.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
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Dilute the residue with dichloromethane and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate (6:1) eluent system to separate the this compound and 1-methyl-5-nitro-1,2,3-triazole isomers.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. 1-Methyl-5-nitro-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 3. ijsr.net [ijsr.net]
- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
challenges associated with the nitration of 1,2,3-triazoles
Welcome to the technical support center for the nitration of 1,2,3-triazoles. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of nitrated 1,2,3-triazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of 1,2,3-triazoles in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My nitration reaction of a substituted 1,2,3-triazole is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the nitration of 1,2,3-triazoles can stem from several factors. The 1,2,3-triazole ring is generally considered an electron-withdrawing system, which can deactivate it towards electrophilic aromatic substitution, making nitration challenging. Here’s a step-by-step troubleshooting approach:
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Choice of Nitrating Agent: The reactivity of the nitrating agent is crucial. If you are using a mild nitrating agent, consider switching to a stronger one. Common nitrating agents are listed in the table below with their relative reactivities.
Nitrating Agent Composition Relative Reactivity Mixed Acid Conc. HNO₃ / Conc. H₂SO₄ Very Strong Fuming Nitric Acid HNO₃ + N₂O₄ Strong Nitronium Tetrafluoroborate NO₂BF₄ Strong Acyl Nitrates e.g., Acetyl nitrate Moderate Nitric Acid Conc. HNO₃ Moderate to Weak -
Reaction Temperature: Nitration is an exothermic reaction. However, insufficient temperature may lead to a slow or stalled reaction. Conversely, excessively high temperatures can cause decomposition of the starting material or product.
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Troubleshooting:
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If the reaction is sluggish, try gradually increasing the temperature in small increments (e.g., 5-10 °C).
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If you suspect decomposition, perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C) and allow for a longer reaction time.
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-
-
Reaction Time: Ensure the reaction is running for an adequate duration. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
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Substituent Effects: The electronic nature of the substituents on the 1,2,3-triazole ring and any attached aryl groups significantly influences the ring's reactivity.
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Electron-withdrawing groups (EWGs) on the triazole or phenyl ring will further deactivate the system, making nitration more difficult. Stronger nitrating agents or harsher reaction conditions may be necessary.
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Electron-donating groups (EDGs) can activate the ring system, facilitating nitration. However, they can also lead to over-nitration or side reactions.
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Issue 2: Poor Regioselectivity and Isomer Formation
Q: I am obtaining a mixture of regioisomers during the nitration of my substituted 1,2,3-triazole. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the nitration of unsymmetrically substituted 1,2,3-triazoles is a significant challenge. The position of nitration is influenced by the directing effects of the triazole ring itself and any substituents present.
-
Understanding Directing Effects:
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1-Substituted-1,2,3-triazoles: Nitration typically occurs on the C4 or C5 position of the triazole ring, or on the substituent itself if it is an aromatic ring. The triazole ring acts as a deactivating group.
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2-Substituted-1,2,3-triazoles: These isomers are generally more deactivated towards electrophilic substitution than the 1-substituted counterparts.
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4- or 5-Substituted-1,2,3-triazoles: The substituent will direct the incoming nitro group.
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Phenyl-1,2,3-triazoles: The nitration pattern on the phenyl ring is influenced by the position of attachment to the triazole ring. The 1,2,3-triazolyl group is generally a meta-directing deactivator. However, the formation of ortho and para isomers has also been reported, suggesting a complex interplay of electronic and steric effects. A study on the nitration of 2-phenyl-1,2,3,2H-triazole showed that the nitration pattern resembles that of 1-phenylpyrazole, indicating the electronic influence of the triazole ring on the phenyl substituent.[1]
-
-
Troubleshooting Strategies:
-
Choice of Nitrating Agent and Solvent: The reaction conditions can influence the isomer ratio. Experiment with different nitrating agents and solvents of varying polarity.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the thermodynamically more stable isomer.
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Protecting Groups: If a particular functional group is interfering with the desired regioselectivity, consider protecting it before the nitration step.
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Alternative Synthetic Routes: If direct nitration consistently yields an inseparable mixture of isomers, consider a different synthetic strategy where the nitro group is introduced before the formation of the triazole ring. For example, using a nitro-substituted alkyne or azide in a cycloaddition reaction can provide unambiguous regiochemistry.
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Issue 3: Formation of Byproducts and Purification Challenges
Q: My reaction mixture contains several byproducts, and I am facing difficulties in purifying the desired nitrated 1,2,3-triazole. What are the common byproducts and how can I improve the purification process?
A: The formation of byproducts is common in nitration reactions, especially with sensitive substrates.
-
Common Byproducts:
-
Over-nitrated products: Dinitro or trinitro compounds can form, particularly with activated substrates or harsh reaction conditions.
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Oxidation products: Strong nitrating agents can oxidize sensitive functional groups on the starting material.
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Decomposition products: Unstable starting materials or products can decompose under the reaction conditions.
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Isomeric byproducts: As discussed in the previous section.
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-
Purification Strategies:
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Column Chromatography: This is the most common method for separating the desired product from byproducts. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
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Acid-Base Extraction: If the product and byproducts have different acid-base properties, a liquid-liquid extraction can be used for initial purification.
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Preparative TLC or HPLC: For small-scale reactions or difficult separations, these techniques can be employed.
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Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when performing a nitration reaction on a 1,2,3-triazole?
A1: Nitration reactions are potentially hazardous and must be performed with extreme caution.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Handling of Reagents: Nitric acid and sulfuric acid are highly corrosive. Handle them with care and avoid contact with skin and eyes. Nitrating agents can be explosive, especially in the presence of organic materials.
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Temperature Control: The reaction is exothermic. Use an ice bath to control the temperature and add the nitrating agent slowly and in small portions.
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Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice-water.
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Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q2: Can I use a metal-catalyzed nitration method for 1,2,3-triazoles?
A2: While classical nitration with mixed acids is common, metal-catalyzed nitration methods have been developed for various aromatic and heterocyclic compounds. These methods can sometimes offer improved regioselectivity and milder reaction conditions. Research into the applicability of these methods for 1,2,3-triazoles is an active area. You may need to screen different catalysts and conditions for your specific substrate.
Q3: How does the stability of the 1,2,3-triazole ring affect the nitration process?
A3: The 1,2,3-triazole ring is generally a stable aromatic system. However, under harsh nitration conditions (e.g., high temperatures, very strong acids), ring-opening or decomposition can occur, leading to lower yields and the formation of complex byproducts. It is crucial to carefully control the reaction conditions to maintain the integrity of the triazole ring.
Experimental Protocols
General Protocol for the Nitration of a Phenyl-1,2,3-triazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Substituted phenyl-1,2,3-triazole
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Concentrated sulfuric acid (98%)
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Concentrated nitric acid (70%)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Ice
Procedure:
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Dissolve the substituted phenyl-1,2,3-triazole (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
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Cool the flask to 0 °C in an ice bath.
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Slowly add concentrated sulfuric acid (2-3 equivalents) to the stirred solution, maintaining the temperature at 0 °C.
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.5 equivalents) to concentrated sulfuric acid (1-2 equivalents) at 0 °C.
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Add the pre-cooled nitrating mixture dropwise to the solution of the triazole over a period of 15-30 minutes, ensuring the temperature does not rise above 5 °C.
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After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
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Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Troubleshooting Workflow for Low Yield in 1,2,3-Triazole Nitration
Caption: A flowchart for troubleshooting low product yield in the nitration of 1,2,3-triazoles.
Decision Pathway for Improving Regioselectivity
Caption: A decision-making diagram for enhancing regioselectivity in 1,2,3-triazole nitration.
References
Technical Support Center: Strategies for Controlling Regioselectivity in Triazole Alkylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during triazole alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sites of alkylation on 1,2,3-triazole and 1,2,4-triazole rings?
The nitrogen atoms on the triazole ring are nucleophilic and can be alkylated.
-
1,2,3-Triazoles : Have two potential alkylation sites, leading to N1 and N2-substituted products. Generally, N1 alkylation is kinetically favored due to higher electron density, while the N2-substituted product is often thermodynamically more stable.[1]
-
1,2,4-Triazoles : Have two distinct nucleophilic nitrogen atoms, N1 and N4, available for alkylation, which can lead to a mixture of regioisomers. In S-substituted 1,2,4-triazoles, alkylation typically occurs at the N1 and N2 positions.[2][3]
Q2: What are the key factors that influence regioselectivity in triazole alkylation?
Several parameters can be adjusted to control the regioselectivity of the reaction:
-
Steric Effects : Bulky substituents on the triazole ring or the alkylating agent can hinder approach to a specific nitrogen atom, thereby favoring alkylation at a less sterically hindered site.[2][3] For 1,2,3-triazoles, substituents at positions 4 and 5 can facilitate N2 functionalization due to unfavorable steric interactions at the N1 or N3 positions.[1]
-
Base : The choice of base is critical. Weakly nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are known to favor N1-alkylation in 1,2,4-triazoles.[4][5] The nature of the counter-ion can also influence the reaction outcome through ion-pairing effects.
-
Solvent : The solvent can affect the solubility of the triazole salt and the nature of the ion pairs, thereby influencing the nucleophilicity of the different nitrogen atoms. For example, ionic liquids have been used as solvents to achieve high regioselectivity in the N1-alkylation of 1,2,4-triazole.[6]
-
Alkylating Agent : The nature of the leaving group and the electrophilicity of the alkylating agent can impact the regioselectivity. Good leaving groups, such as tosylates, have been shown to improve regioselectivity and yield.[4][7]
-
Catalysts : Specific catalysts can be employed to direct the alkylation to a particular nitrogen. Amidinium and guanidinium-based organocatalysts can form intimate ion pairs with the triazolate anion, effectively shielding one nitrogen and leading to inverted or enhanced regioselectivity.[8][9] Gold catalysis has been used for the N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers.[10]
-
Temperature : Reaction temperature can influence the kinetic vs. thermodynamic product distribution.
Q3: How can I confirm the regiochemistry of my alkylated triazole products?
The most common and reliable method for determining the site of alkylation is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
1D and 2D NMR : Techniques like 1H, 13C, HMBC, and NOESY are powerful tools. For instance, in S-protected 1,2,4-triazoles, HMBC correlations between the methylene protons of the alkyl group and the triazole ring carbons can help distinguish between N1, N2, and N4 isomers.[3]
-
Comparison with Calculated Shifts : Comparing experimentally observed NMR chemical shifts with those predicted by Density Functional Theory (DFT) calculations (using methods like GIAO) can provide a reliable determination of the alkylation site.[11][12]
-
X-ray Crystallography : For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation of the regioisomer.[2][3]
Troubleshooting Guides
This section addresses common problems encountered during triazole alkylation reactions.
Problem 1: Poor or no regioselectivity is observed, resulting in a mixture of isomers.
| Potential Cause | Suggested Solution |
| Suboptimal Base | The base may not be selective. For N1-alkylation of 1,2,4-triazole, switch to a non-nucleophilic base like DBU. For other systems, screen bases such as K2CO3, Cs2CO3, and NaH.[5][13] |
| Inappropriate Solvent | The solvent may not be promoting the desired selectivity. Try changing the solvent polarity. Consider using THF, DMF, or acetonitrile.[14] In some cases, ionic liquids or solvent-free conditions can dramatically improve selectivity.[6][15] |
| Thermodynamic vs. Kinetic Control | The reaction may be equilibrating to the thermodynamic product. Try running the reaction at a lower temperature to favor the kinetic product. |
| Nature of Alkylating Agent | Harder alkylating agents may favor reaction at the more electronegative nitrogen. Consider using an alkylating agent with a different leaving group (e.g., tosylate instead of bromide).[4] |
| Lack of Directing Group/Catalyst | For challenging systems, a directing strategy may be necessary. Consider using organocatalysts that form ion pairs to shield one of the nucleophilic sites.[8][9] |
Problem 2: The reaction yield is low for the desired regioisomer.
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | The base may not be strong enough to fully deprotonate the triazole. Consider a stronger base like NaH. |
| Poor Leaving Group | The leaving group on the alkylating agent may be inefficient. Switch to a better leaving group, such as iodide or tosylate.[4] |
| Side Reactions / Overalkylation | The triazole product may be reacting further. Use a stoichiometric amount of the alkylating agent (e.g., 1.0-1.2 equivalents). Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times. |
| Reaction Conditions | The reaction may benefit from microwave irradiation, which has been shown to improve yields and shorten reaction times in some cases.[6] |
Problem 3: The regioisomers are difficult to separate by column chromatography.
| Potential Cause | Suggested Solution |
| Similar Polarity | The isomers have very similar physical properties. |
| 1. Optimize Chromatography: Screen different solvent systems (e.g., EtOAc/Hexanes, DCM/Methanol) and stationary phases (e.g., silica, alumina). | |
| 2. Derivatization: If possible, selectively react one isomer to alter its polarity, facilitating separation, followed by removal of the derivatizing group. | |
| 3. Recrystallization: Attempt to selectively crystallize one of the isomers from the mixture. | |
| 4. Re-evaluate Synthesis: Focus on improving the regioselectivity of the reaction itself to simplify purification, even if it means a slightly lower overall yield. |
Data Summary
Table 1: Effect of Base and Solvent on Regioselectivity of 1,2,4-Triazole Alkylation
| Triazole Substrate | Alkylating Agent | Base | Solvent | N1:N4 Ratio | Reference |
| 1,2,4-Triazole | 4-Nitrobenzyl Halides | Various | Various | ~90:10 | [5] |
| 1,2,4-Triazole | Alkyl Halides | DBU | THF | ~90:10 | [5] |
| 1,2,4-Triazole | Alkyl Halides | K2CO3 | Ionic Liquid | >99:1 (N1) | [6] |
Table 2: Regioselectivity in the Alkylation of Substituted 1,2,3-Triazoles
| Triazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | N2:N1 Ratio | Reference |
| 4-Phenyl-1,2,3-triazole | Ethyl Chloroacetate | Et3N | DMF | 5:1 | [1] |
| 5-Aryl-4-trifluoroacetyl-triazole | Benzyl Bromide | Na2CO3 | DMF | >15:1 | [13] |
| NH-1,2,3-triazoles | Vinyl Ethers | Gold Catalyst | Dioxane | N2-selective | [10] |
Experimental Protocols
Protocol 1: DBU-Catalyzed N1-Selective Alkylation of 1,2,4-Triazole [5]
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To a solution of 1,2,4-triazole (1.0 eq.) in anhydrous THF, add DBU (1.1 eq.) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture for 15-20 minutes.
-
Add the alkyl halide (1.05 eq.) dropwise to the solution.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 1-substituted-1,2,4-triazole.
Protocol 2: Organocatalyzed N4-Selective Alkylation of 1,2,4-Triazole [8][9]
This protocol is a generalized representation of the ion-pairing catalysis concept.
-
In a suitable solvent, dissolve the 1,2,4-triazole (1.0 eq.), a guanidinium or amidinium-based phase-transfer organocatalyst (0.1 eq.), and a base (e.g., K2CO3, 1.5 eq.).
-
Add the alkylating agent (1.1 eq.) to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or elevated) and monitor for completion.
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Work-up the reaction by filtering off the solid base and washing with the reaction solvent.
-
Remove the solvent in vacuo.
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Purify the residue by column chromatography to isolate the desired 4-alkyl-1,2,4-triazole. This method has been shown to achieve a regiomeric ratio (rr) of up to 94:6 in favor of the N4 isomer.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 15. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Purification of 1-Methyl-4-nitro-1,2,3-triazole
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-methyl-4-nitro-1,2,3-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often sufficient to obtain high-purity material if the impurities have significantly different solubilities than the desired product. Column chromatography is used for separating isomers and other impurities with similar polarity. Acid-base extraction can also be employed to remove acidic or basic impurities from the crude product.
Q2: How can I assess the purity of my this compound sample?
A2: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), which can separate and quantify the main product and its impurities.[1] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure and detect impurities, and melting point analysis, where a sharp melting point range close to the literature value indicates high purity.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Common impurities may include unreacted starting materials, residual solvents, and isomeric byproducts formed during synthesis. Depending on the synthetic route, isomers such as 1-methyl-5-nitro-1,2,3-triazole or 2-methyl-4-nitro-1,2,3-triazole could be present.[2]
Q4: Is this compound stable under typical purification conditions?
A4: Nitro-triazole derivatives are generally stable compounds. However, like many nitro compounds, they can be energetic and should be handled with care, especially at elevated temperatures.[2] It is advisable to avoid excessive heat during purification steps like solvent evaporation.
Troubleshooting Guide
Recrystallization Issues
Q: My compound does not crystallize from the chosen solvent.
A:
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Solution is too dilute: The concentration of your compound may be too low. Try to carefully evaporate some of the solvent to reach the saturation point.
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Inappropriate solvent: The chosen solvent may be too good a solvent for your compound, even at low temperatures. You may need to add an anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.
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Oiling out: If the compound separates as an oil, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a more dilute solution and allowing it to cool more slowly. Seeding the solution with a pure crystal of the product can also induce crystallization.
Q: The yield after recrystallization is very low.
A:
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Compound is too soluble: You might be losing a significant amount of product in the mother liquor. Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize crystal formation.
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Too much solvent was used: Using the minimum amount of hot solvent to dissolve the crude product is key. If too much is used, the solution may not become saturated upon cooling.
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Premature crystallization: If the product crystallizes too early during hot filtration, you may lose product on the filter paper. To prevent this, use a pre-heated funnel and filter the solution quickly.
Column Chromatography Issues
Q: I am unable to separate my product from an impurity using column chromatography.
A:
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Inappropriate solvent system (mobile phase): The polarity of your eluent may not be optimal. A common approach is to perform thin-layer chromatography (TLC) with various solvent systems to identify the best eluent for separation before running the column.
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Column overloading: Too much crude material on the column can lead to poor separation. As a general rule, the amount of crude product should be about 1-5% of the mass of the stationary phase (silica gel or alumina).
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Incorrect stationary phase: While silica gel is most common, some compounds separate better on other stationary phases like alumina or reverse-phase silica.
Q: My compound is not eluting from the column.
A:
-
Mobile phase is not polar enough: Your compound may be strongly adsorbed to the stationary phase. Gradually increase the polarity of your mobile phase to facilitate elution.
-
Compound decomposition: It is possible your compound is not stable on the stationary phase (e.g., silica gel can be acidic). If you suspect this, you can use a deactivated stationary phase (e.g., neutral alumina) or add a small amount of a modifier (like triethylamine for basic compounds) to your eluent.
Data Presentation
Table 1: Common Solvents for Purification of Nitro-Triazoles
| Purification Method | Solvent/Solvent System | Notes |
| Recrystallization | Methanol/Ether, Ethanol, Water, Ethyl Acetate/Hexane | The choice depends on the solubility of the crude product and impurities.[3] |
| Column Chromatography | Ethyl Acetate/Hexane, Dichloromethane/Methanol | The ratio is adjusted based on TLC analysis to achieve good separation. |
| Extraction & Washing | Dichloromethane, Ethyl Acetate, Water, Saturated NaCl | Used to remove inorganic salts and water-soluble impurities.[4][5][6] |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
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Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (that is then evaporated onto a small amount of silica) and carefully load it onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with an inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Analyze the fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for purifying this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
identifying side reactions in 4-nitro-1,2,3-triazole alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 4-nitro-1,2,3-triazole. Our aim is to help you identify and mitigate common side reactions to improve the yield and purity of your target N-alkylated products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the alkylation of 4-nitro-1,2,3-triazole?
The most prevalent side reaction is the formation of a mixture of regioisomers. Since 4-nitro-1,2,3-triazole has three nitrogen atoms in the ring, alkylation can occur at the N1, N2, and N3 positions, leading to the formation of 1-alkyl-4-nitro-1,2,3-triazole, 2-alkyl-4-nitro-1,2,3-triazole, and 1-alkyl-5-nitro-1,2,3-triazole, respectively.[1][2] The distribution of these isomers is highly dependent on the reaction conditions. Another potential side reaction is over-alkylation, which results in the formation of quaternary triazolium salts, especially when using highly reactive alkylating agents or an excess of the alkylating agent.
Q2: How can I control the regioselectivity of the alkylation?
Controlling the regioselectivity is a key challenge. The choice of base, solvent, and alkylating agent significantly influences the isomer ratio.[1] For instance, the use of different bases like sodium hydroxide or potassium hydroxide can alter the product distribution. The nature of the alkylating agent (e.g., alkyl halides vs. dialkyl sulfates) also plays a crucial role in determining the predominant isomer.[1] To enhance the formation of a specific isomer, it is essential to carefully select the reaction parameters based on literature precedents for the desired product.
Q3: My reaction has produced a mixture of isomers. How can I separate them?
Separating the N-alkylated isomers of 4-nitro-1,2,3-triazole can be challenging due to their similar physical properties. An effective methodology involves exploiting the differences in the basicity and reactivity of the isomers.[1] For example, the N3-isomer (1-alkyl-5-nitro-1,2,3-triazole) can sometimes be selectively separated through complexation with certain metal salts. The remaining mixture of N1 and N2 isomers can often be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The development of a suitable chromatographic method will likely require careful selection of the stationary and mobile phases.
Q4: How do I identify the different N-alkylated isomers in my product mixture?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for identifying and quantifying the different regioisomers. The chemical shifts of the triazole ring protons and the protons of the alkyl group will be distinct for each isomer. Specifically, the proton on the C5 position of the triazole ring is a key diagnostic signal. For instance, in the 1H NMR spectrum, the chemical shift of the H-5 proton can help differentiate between the isomers. Computational methods can also be used to predict the NMR spectra of the possible isomers to aid in their identification.
Q5: Are there any side reactions involving the nitro group that I should be aware of?
While the nitro group is generally stable under many alkylating conditions, its strong electron-withdrawing nature deactivates the triazole ring towards certain electrophilic reactions. However, under harsh reaction conditions or in the presence of strong nucleophiles, the nitro group could potentially be displaced or reduced. It is important to use mild reaction conditions whenever possible and to be aware of the potential for such side reactions, which can be monitored by techniques like LC-MS.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Non-optimal reaction conditions (temperature, time).- Incomplete reaction.- Formation of multiple side products. | - Optimize reaction temperature and time based on literature for similar alkylations.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Adjust reaction conditions (base, solvent) to favor the formation of the desired isomer (see Table 1). |
| Formation of a complex mixture of isomers | - Inherent reactivity of the 4-nitro-1,2,3-triazole anion leading to multiple sites of alkylation. | - Modify the reaction conditions to improve regioselectivity. Refer to Table 1 for guidance on how different parameters affect isomer distribution.- Consider a different synthetic strategy, such as a protection-deprotection approach, if direct alkylation is not selective. |
| Difficulty in separating isomers | - Similar polarity and physical properties of the regioisomers. | - Employ high-resolution chromatographic techniques such as preparative HPLC.- Explore selective complexation of one isomer with a metal salt to facilitate separation.- Consider derivatization of the isomer mixture to improve chromatographic separation, followed by removal of the derivatizing group. |
| Presence of over-alkylated products (quaternary salts) | - Use of a highly reactive alkylating agent.- Excess of the alkylating agent.- Prolonged reaction time. | - Use a less reactive alkylating agent if possible.- Use a stoichiometric amount or a slight excess of the alkylating agent.- Monitor the reaction closely and stop it once the starting material is consumed to avoid further alkylation. |
| Unidentified peaks in the NMR spectrum | - Presence of unexpected side products.- Decomposition of starting material or product. | - Use 2D NMR techniques (COSY, HSQC, HMBC) to elucidate the structure of the unknown compounds.- Analyze the reaction mixture by LC-MS to identify the molecular weights of the byproducts.- Ensure the stability of the starting material and products under the reaction and work-up conditions. |
Data Presentation: Influence of Reaction Conditions on Isomer Distribution
The following table summarizes the quantitative data on the ratio of N1, N2, and N3-alkylated products of 4-nitro-1,2,3-triazole under various reaction conditions. This data is crucial for selecting the appropriate conditions to maximize the yield of the desired isomer.
Table 1: Regioisomeric Ratio of Alkylation Products of 4-Nitro-1,2,3-triazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | N1-Isomer (%) | N2-Isomer (%) | N3-Isomer (%) | Reference |
| (CH3)2SO4 | NaOH | H2O | 85-90 | 38 | 53 | 9 | [1] |
| (C2H5)2SO4 | NaOH | H2O | 85-90 | 36 | 55 | 9 | [1] |
| CH3I | NaOH | Ethanol | 78 | 32 | 58 | 10 | [1] |
| C2H5I | NaOH | Ethanol | 78 | 32 | 59 | 9 | [1] |
| n-C3H7Br | NaOH | Ethanol | 78 | 35 | 56 | 9 | [1] |
| i-C3H7Br | NaOH | Ethanol | 78 | 40 | 49 | 11 | [1] |
| C6H5CH2Cl | NaOH | Ethanol | 78 | 64 | 30 | 6 | [1] |
| C2H5Br | NaOH | Ethanol | 78 | 32 | 59 | 9 | [2] |
N1-Isomer: 1-alkyl-4-nitro-1,2,3-triazole N2-Isomer: 2-alkyl-4-nitro-1,2,3-triazole N3-Isomer: 1-alkyl-5-nitro-1,2,3-triazole
Experimental Protocols
General Protocol for the Alkylation of 4-Nitro-1,2,3-triazole
This protocol provides a general methodology for the N-alkylation of 4-nitro-1,2,3-triazole. Researchers should optimize the specific parameters based on the desired outcome and the data presented in Table 1.
-
Preparation of the Triazole Salt: In a round-bottom flask, dissolve 4-nitro-1,2,3-triazole in a suitable solvent (e.g., water or ethanol).
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Addition of Base: Add one equivalent of a base (e.g., NaOH or KOH) to the solution to form the corresponding triazolate salt. Stir the mixture until the triazole is fully dissolved and the salt is formed.
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Alkylation: Add the alkylating agent (e.g., dialkyl sulfate or alkyl halide) to the reaction mixture. The stoichiometry of the alkylating agent should be carefully controlled to avoid over-alkylation.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent and the properties of the products. Typically, it involves extraction with an organic solvent, followed by washing and drying of the organic layer.
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Purification: The crude product, which is often a mixture of isomers, is then purified using column chromatography or preparative HPLC to isolate the desired N-alkylated product.
Visualizations
Caption: General experimental workflow for the alkylation of 4-nitro-1,2,3-triazole.
Caption: Troubleshooting logic for identifying and resolving common issues.
References
Technical Support Center: Optimization of Nitrotriazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of nitrotriazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing nitrotriazoles?
A1: Common starting materials vary depending on the desired isomer. For 3-nitro-1,2,4-triazole, 3-amino-1,2,4-triazole is a frequent precursor, which undergoes diazotization.[1][2] For the synthesis of 4-nitro-1,2,3-triazole, the direct nitration of 2H-1,2,3-triazole is a common method. Other approaches involve copper-catalyzed cycloaddition reactions using components like nitroolefins and organic azides.[3]
Q2: What are the primary safety concerns when working with nitrotriazoles?
A2: Nitrotriazoles are energetic materials and can be sensitive to impact, friction, heat, spark, and shock waves.[4] It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[5][6][7] Work should be conducted in a well-ventilated area, such as a fume hood, and measures to prevent electrostatic charge buildup should be implemented.[6][8] Always consult the Safety Data Sheet (SDS) for the specific compound before handling.[5][6][8]
Q3: How can I purify crude nitrotriazole products?
A3: Purification methods depend on the specific nitrotriazole and impurities. Common techniques include:
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Crystallization: Recrystallization from a suitable solvent, such as methanol or ethanol, is a standard method.[2][9]
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Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture.[2]
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Salt Formation: Creating an alkali metal salt of the triazole in a substantially anhydrous slurry can help in purification. The purified triazole can then be recovered by filtration and washing.[10]
-
Distillation: For certain nitro compounds, distillation after treatment with a polymerization-inducing agent can remove impurities.[11]
Q4: What is "Click Chemistry" in the context of nitrotriazole synthesis?
A4: "Click Chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. In nitrotriazole synthesis, this often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole ring. This method is used to synthesize a variety of substituted 3-nitro-1H-1,2,4-triazole analogs with good yields (often above 60%).[1]
Troubleshooting Guide
Q1: My reaction yield is significantly lower than reported in the literature. What are the possible causes?
A1: Low yields are a common issue with several potential causes.[12] Consider the following:
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Reagent and Solvent Quality: Impure starting materials or wet solvents can significantly hinder the reaction. Ensure all reagents are of high purity and solvents are properly dried.[12]
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Reaction Temperature: Temperature control is critical. Nitration reactions, for instance, often require low temperatures (e.g., 0 to -5°C) to prevent side reactions.[2] Conversely, some cycloaddition reactions require elevated temperatures to achieve high yields.[3][13]
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Rate of Addition: Adding reagents too quickly can lead to poor temperature control and the formation of byproducts.[12]
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Work-up and Isolation: Product may be lost during the work-up phase. Check if your product is partially soluble in the aqueous layer or if it got stuck in filtration media.[14] The product might also be sensitive to the pH changes during quenching or extraction.[14]
Q2: I am getting a mixture of N-substituted isomers during my alkylation reaction. How can I improve selectivity?
A2: The alkylation of nitrotriazoles can be complex, often yielding a mixture of N1, N2, and N3-substituted isomers.[15] The ratio of these products is highly dependent on the reaction conditions.
-
Choice of Base and Solvent: The base and solvent system plays a crucial role in directing the alkylation to a specific nitrogen atom.
-
Nature of the Alkylating Agent: The type of alkylating agent used can influence the isomer ratio.[15]
-
Reaction Conditions: Varying the temperature and reagent ratios can alter the distribution of isomers.[16] An efficient methodology for separating regioisomers involves leveraging differences in their basicity and reactivity during quaternization and complexation reactions.[15]
Q3: My product precipitates out of the solution during the reaction, causing the system to block. What can I do?
A3: Product precipitation can be an issue, especially in flow chemistry systems.[17] If you encounter this problem, consider the following troubleshooting steps:
-
Lower Reactant Concentration: Reducing the concentration of your starting materials may help keep the product dissolved.[17]
-
Change the Solvent: Experiment with alternative solvents in which your product has higher solubility.[17]
-
Adjust the Temperature: Increasing the reaction temperature might improve the solubility of the product.
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-1,2,4-triazole
This protocol is adapted from a known procedure for the diazotization of 3-amino-1,2,4-triazole.[2]
Materials:
-
3-amino-1,2,4-triazole (1.68 g, 0.02 mole)
-
Glacial acetic acid (16 ml)
-
Sodium nitrite (1.6 g, 0.023 mole)
-
Concentrated sulfuric acid (7 ml)
-
10% Sodium nitrite solution (200 ml)
-
Urea
-
Ethyl acetate
-
Methanol
Procedure:
-
Prepare a solution of sodium nitrite (1.6 g) in concentrated sulfuric acid (7 ml) and cool it to 0 to -5°C.
-
Dissolve 3-amino-1,2,4-triazole (1.68 g) in glacial acetic acid (16 ml).
-
Add the 3-amino-1,2,4-triazole solution to the cold sodium nitrite/sulfuric acid solution.
-
After 5 minutes, add 50 ml of water dropwise, ensuring the temperature does not exceed 0°C.
-
Add the resulting solution to 200 ml of 10% sodium nitrite solution at 45-50°C.
-
Heat the solution for 1 hour at 45°C.
-
Acidify the solution with sulfuric acid until the evolution of nitrogen oxides ceases.
-
Add urea to destroy any remaining dissolved nitrogen oxides.
-
Extract the product with ethyl acetate.
-
Remove the ethyl acetate under reduced pressure.
-
Crystallize the crude product from methanol to yield 3-nitro-1,2,4-triazole. (Expected yield: ~57%).[2]
Protocol 2: Synthesis of 3-nitro-1,2,4-triazol-5-one (NTO)
This protocol describes the synthesis of NTO from semicarbazide.[9]
Materials:
-
Semicarbazide
-
Formic acid
-
98% Nitric acid
Procedure:
-
Step 1: Formation of Formylsemicarbazide: Reflux a mixture of semicarbazide and formic acid. Upon cooling, formylsemicarbazide crystallizes and can be filtered off.
-
Step 2: Cyclization to 1,2,4-triazol-3-one: Dissolve the formylsemicarbazide in formic acid and reflux for approximately 2 hours. Distill off the excess formic acid to obtain the 1,2,4-triazol-3-one intermediate.
-
Step 3: Nitration to NTO: Nitrate the 1,2,4-triazol-3-one intermediate with 98% nitric acid at a controlled temperature range of 15 to 45°C to yield 3-nitro-1,2,4-triazol-5-one.[9]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Nitrotriazole Synthesis
| Target Compound | Starting Materials | Key Reagents/Catalysts | Temperature | Yield | Reference |
| 3-Nitro-1H-1,2,4-triazole | 3-Amino-1H-1,2,4-triazole | NaNO₂, H₂SO₄, Acetic Acid | 0 to -5°C, then 45-50°C | 74% | [1] |
| 3-Nitro-1,2,4-triazole | 3-Amino-1,2,4-triazole | NaNO₂, H₂SO₄, Acetic Acid | 0 to -5°C, then 45°C | 57% | [2] |
| 4-NO₂-1,5-trisubstituted-1,2,3-triazoles | Nitroolefins, Organic azides | Copper catalyst | 110°C | 96% | [3] |
| 1,4,5-trisubstituted-1,2,3-triazoles | N-tosylhydrazones, Aniline | Copper-mediated | Not specified | 82% | [3] |
| 1-methyl-5-trinitro-3-trinitromethyl-1H-[1][2]triazole | Tetranitro triazole | Trimethylsilyl diazomethane | Not specified | 80% | [18] |
Visualizations
Caption: General workflow for the synthesis of nitrotriazoles.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Nitro-1,2,4-triazole-3-one: A review of recent advances [energetic-materials.org.cn]
- 5. synquestlabs.com [synquestlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. anichemllc.com [anichemllc.com]
- 9. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]
- 10. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 11. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 14. Troubleshooting [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scalable Synthesis of Substituted Triazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scalable synthesis of substituted triazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up triazole synthesis, and how can they be mitigated?
A1: A significant safety concern in large-scale triazole synthesis is the use of sodium azide, which is highly toxic and potentially explosive.[1][2] To mitigate this risk, researchers can utilize safer azide sources such as trimethylsilyl azide (TMSN₃) or alkyl/aryl azides.[1][2] It is also crucial to implement appropriate safety protocols, including the use of personal protective equipment (PPE) like leather coats, safety glasses, face shields, and earplugs, especially when working on a larger scale.[3]
Q2: How can I control the regioselectivity of the azide-alkyne cycloaddition to obtain the desired triazole isomer?
A2: The regioselectivity of the azide-alkyne cycloaddition is primarily controlled by the choice of catalyst.
-
1,4-Disubstituted 1,2,3-triazoles: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions almost exclusively yield the 1,4-disubstituted isomer.[4][5][6][7] This is the most common and well-established method, often referred to as a "click" reaction.
-
1,5-Disubstituted 1,2,3-triazoles: Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces the 1,5-disubstituted isomer.[8][9][10][11] This method is advantageous as it can tolerate internal alkynes, not just terminal ones.[4][9][11]
Q3: What are the main challenges when transitioning from a small-scale laboratory synthesis to a large-scale industrial production of triazoles?
A3: Scaling up triazole synthesis presents several challenges. Reaction conditions that are optimal on a small scale may not be directly transferable to a larger scale due to differences in heat transfer and mixing dynamics.[12] Solvent viscosity, for instance, can have a more significant impact on reaction times and yields in large reactors.[12] Careful consideration of these factors and process optimization are crucial for a successful scale-up.
Q4: Are there any alternatives to copper catalysts for triazole synthesis, especially for biomedical applications where copper toxicity is a concern?
A4: Yes, there are several alternatives to address the issue of copper toxicity.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free "click" reaction utilizes strained cyclooctynes and is widely used in biological settings.[13] However, SPAAC reactions are generally slower than CuAAC.[13]
-
Metal-Free Protocols: Research is ongoing to develop metal-free catalytic systems for triazole synthesis.[8][14] For example, organocatalysts like 8-hydroxyquinoline have been shown to mediate the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles.[14]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The active catalytic species for CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II).[4] Ensure the use of a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state.[4][7] Consider performing the reaction under an inert atmosphere to prevent oxidation. |
| Poor Solvent Choice | The solvent can significantly impact reaction rate and yield.[12] For microwave-assisted synthesis, solvents with high permittivity like DMF or dioxane can improve heating efficiency and product yield.[15] For conventional heating, ensure your reactants are fully solvated. |
| Incorrect Temperature | Temperature can influence the formation of byproducts.[1][2] For some reactions, lower temperatures (e.g., 0°C) can increase the yield of the desired product, while higher temperatures may favor side reactions.[1][2] Optimize the reaction temperature for your specific substrates. |
| Low Reactant Concentration | The concentration of reactants is a critical factor, especially in "click" chemistry.[16] Ensure that the concentrations of your azide and alkyne are within the recommended range for the specific protocol you are following. |
Issue 2: Formation of Undesired Isomers (Poor Regioselectivity)
| Potential Cause | Troubleshooting Step |
| Incorrect Catalyst System | As mentioned in the FAQs, copper catalysts (CuAAC) favor the 1,4-isomer, while ruthenium catalysts (RuAAC) favor the 1,5-isomer.[4][5][6][7][8][9][10][11] Verify that you are using the correct catalyst for your desired regioisomer. |
| Thermal (Uncatalyzed) Reaction | The uncatalyzed Huisgen 1,3-dipolar cycloaddition often requires high temperatures and results in a mixture of 1,4- and 1,5-isomers.[5][6] If you are observing a mixture of isomers, ensure that your reaction conditions are not promoting the uncatalyzed pathway. Consider lowering the reaction temperature and ensuring proper catalyst activity. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Catalyst Residue | Residual copper catalyst can be difficult to remove and may be toxic for certain applications.[13][17] Several purification methods can be employed, including treatment with chelating agents, filtration through silica gel, or using a supported catalyst that can be easily filtered off. |
| Formation of Byproducts | Oxidative coupling of terminal alkynes can lead to the formation of diynes, a common byproduct in CuAAC reactions.[7] Adding a reducing agent like sodium ascorbate can help minimize this side reaction.[7] |
| Isomer Separation | If a mixture of regioisomers is formed, their separation can be challenging. It is often more efficient to optimize the reaction for high regioselectivity than to rely on difficult purification steps. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the alkyne (1 equivalent) and the azide (1-1.2 equivalents) in a suitable solvent (e.g., a mixture of water and t-butanol, or DMF).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. A common method is to use a copper(II) source like CuSO₄·5H₂O (1-5 mol%) and a reducing agent like sodium ascorbate (5-10 mol%).
-
Reaction Execution: Add the catalyst solution to the solution of the alkyne and azide. Stir the reaction mixture at room temperature. Reaction times can vary from a few minutes to several hours.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction (e.g., with water or a dilute ammonium hydroxide solution). Extract the product with an organic solvent. The organic layer is then dried and concentrated. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |
| Typical Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) | [Cp*RuCl] complexes |
| Alkyne Substrates | Terminal alkynes | Terminal and internal alkynes |
| Typical Solvents | Water, t-BuOH, DMF, THF | Benzene, Toluene, THF, Dioxane |
| Reaction Temperature | Room temperature to mild heating | Room temperature to reflux |
Visualizations
Caption: A generalized experimental workflow for the synthesis of substituted triazoles.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What are the solvent effects on Triazole reactions? - Blog [zbwhr.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00598A [pubs.rsc.org]
- 15. broadinstitute.org [broadinstitute.org]
- 16. researchgate.net [researchgate.net]
- 17. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
Technical Support Center: One-Pot Synthesis of Substituted 1,2,3-Triazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the one-pot synthesis of substituted 1,2,3-triazoles, primarily focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during one-pot triazole synthesis experiments.
Q1: Why is my reaction yield consistently low or the reaction failing entirely?
A1: Low or no yield is a common issue that can stem from several factors. Systematically check the following potential causes:
-
Catalyst Inactivity: The active catalyst is Cu(I). If you are starting with a Cu(II) salt (e.g., CuSO₄·5H₂O), a reducing agent like sodium ascorbate is essential to generate Cu(I) in situ.[1] Ensure the reducing agent is fresh and added correctly. Oxygen can oxidize Cu(I) to the inactive Cu(II) state; degassing your solvents or running the reaction under an inert atmosphere (N₂ or Ar) can prevent this.
-
Impure Reagents: Impurities in starting materials (alkyne, azide precursor, or solvents) can poison the catalyst or participate in side reactions. Verify the purity of your reagents by NMR or other appropriate analytical techniques.
-
Incorrect Stoichiometry: While the reaction is catalytic in copper, the stoichiometry of the reducing agent and ligands is crucial. An excess of ligand can sometimes slow the reaction.[1] For reactions generating the azide in situ from an organic halide and sodium azide (NaN₃), ensure at least a stoichiometric amount of NaN₃ is used.
-
Inaccessible Reactants: In bioconjugation, hydrophobic regions of large molecules like proteins can "hide" the alkyne or azide functional groups, making them inaccessible to the catalyst.[1] Performing the reaction in denaturing conditions or with co-solvents like DMSO may be necessary to expose the reactive sites.[1]
-
Poor Solubility: One or more of your starting materials may not be soluble in the chosen solvent system, leading to a slow or incomplete reaction. A common solvent system for CuAAC is a mixture of water and a miscible organic solvent like t-BuOH, DMSO, or THF.[2]
Q2: My reaction is producing significant side products. What are they and how can I avoid them?
A2: The most common side product in CuAAC is the homocoupling of the terminal alkyne, leading to a symmetric diacetylene (Glasner coupling).
-
Cause: This occurs in the presence of oxygen and is catalyzed by copper ions.
-
Solution:
-
Use an Inert Atmosphere: Rigorously degassing solvents and running the reaction under nitrogen or argon minimizes the presence of oxygen.
-
Add a Ligand: Copper-chelating ligands, such as TBTA (tris(benzyltriazolylmethyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can stabilize the Cu(I) oxidation state and suppress oxidative homocoupling.[3]
-
Control Amine Addition: In some protocols, the presence of an amine base can promote homocoupling. If using a base, ensure it is added correctly and consider base-free conditions if issues persist.[4]
-
Q3: The reaction is very slow. How can I increase the reaction rate?
A3: Several factors influence the kinetics of the CuAAC reaction.
-
Catalyst Concentration: The reaction rate is dependent on the concentration of the active Cu(I) catalyst. For bioconjugations, a threshold behavior is often observed, with maximal activity reached around 250 µM Cu.[1]
-
Accelerating Ligands: The use of nitrogen-based chelating ligands (e.g., THPTA) can significantly accelerate the reaction rate by preventing copper disproportionation and aggregation.[1][3][5]
-
Solvent Choice: The reaction is often accelerated in water or aqueous co-solvent mixtures.[6]
-
Temperature: While many CuAAC reactions proceed efficiently at room temperature, gentle heating (e.g., 40-60 °C) can increase the rate, provided the starting materials and products are stable.[4]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times.[3][7]
Frequently Asked Questions (FAQs)
Q1: What is a "one-pot" synthesis in the context of 1,2,3-triazoles?
A1: A one-pot synthesis is a strategy where reactants are subjected to successive chemical reactions in a single reactor. For triazole synthesis, this typically involves the in situ generation of one of the key components—usually the organic azide—which is then immediately consumed in the cycloaddition step without being isolated.[2][8] This approach is highly efficient and avoids the need to handle potentially unstable or hazardous low-molecular-weight organic azides.[8][9][10] Common one-pot strategies include the reaction of an organic halide, sodium azide, and a terminal alkyne in the presence of a copper catalyst.[8][11]
Q2: What are the typical components of a one-pot CuAAC reaction?
A2: A standard three-component one-pot CuAAC system includes:
-
An Alkyne: A molecule containing a terminal alkyne (C≡C-H) group.
-
An Azide Precursor: Typically an organic halide (e.g., benzyl bromide, alkyl iodide) or an amine.[8][12]
-
An Azide Source: Sodium azide (NaN₃) or azidotrimethylsilane (TMSN₃).[12]
-
A Copper Catalyst Source: Often a Cu(II) salt like CuSO₄·5H₂O, which is reduced in situ, or a Cu(I) salt like CuI.[1][11]
-
A Reducing Agent (if using Cu(II)): Sodium ascorbate (NaAsc) is the most common choice.[1][11]
-
A Solvent System: Frequently a 1:1 mixture of t-BuOH and water, or other aqueous/organic mixtures.[11]
-
An Optional Ligand: To stabilize the Cu(I) catalyst and accelerate the reaction.[3]
Q3: What is the role of the copper catalyst?
A3: The copper(I) ion is the active catalyst. It coordinates with the terminal alkyne, lowering the pKa of the terminal proton and forming a copper-acetylide intermediate. This intermediate then readily reacts with the azide in a stepwise manner to form the triazole ring.[] This catalytic cycle dramatically accelerates the reaction by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction and ensures high regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer.[6][14][15]
Q4: Can I use starting materials other than organic halides to generate the azide in situ?
A4: Yes, various precursors can be used to generate organic azides in situ. One-pot procedures have been developed from aldehydes, amines, boronic acids, and epoxides.[2][9][16] For example, aromatic amines (anilines) can be converted to azides using tert-butyl nitrite and TMSN₃, followed by immediate cycloaddition with an alkyne.[12]
Q5: Is it possible to synthesize 1,5-disubstituted or fully substituted triazoles in a one-pot reaction?
A5: While the standard CuAAC reaction selectively produces 1,4-disubstituted triazoles, other methodologies can yield different isomers. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to produce the 1,5-disubstituted isomer. Some metal-free methods or reactions involving specific starting materials like β-carbonyl phosphonates can also provide access to 1,5-disubstituted or even 1,4,5-trisubstituted triazoles.[17] Additionally, certain palladium/copper co-catalyzed systems allow for three-component reactions of an azide, alkyne, and aryl halide to directly yield 1,4,5-trisubstituted triazoles.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, and solvent can significantly impact reaction outcomes. The following table summarizes typical conditions for a three-component one-pot synthesis.
| Component | Example Reagent(s) | Typical Molar Ratio (vs. Alkyne) | Purpose |
| Alkyne Precursor | Phenylacetylene | 1.0 equiv | Substrate |
| Azide Precursor | Benzyl Bromide | 1.0 - 1.2 equiv | Substrate for in situ azide formation |
| Azide Source | Sodium Azide (NaN₃) | 1.2 - 1.5 equiv | Provides the azide moiety |
| Copper(II) Source | CuSO₄·5H₂O | 0.01 - 0.1 equiv (1-10 mol%) | Pre-catalyst |
| Reducing Agent | Sodium Ascorbate | 0.05 - 0.2 equiv (5-20 mol%) | Reduces Cu(II) to active Cu(I) |
| Solvent System | t-BuOH / H₂O (1:1) | - | Provides medium for reaction |
| Optional Ligand | THPTA | 0.05 - 0.5 equiv (5-50 mol%) | Accelerates reaction, stabilizes Cu(I) |
Experimental Protocol: One-Pot Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole
This protocol is a representative example of a three-component, one-pot synthesis from an organic halide, sodium azide, and a terminal alkyne.
Materials:
-
Phenylacetylene (1.0 equiv)
-
Benzyl bromide (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (NaAsc) (0.1 equiv)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene (1.0 equiv), benzyl bromide (1.0 equiv), and sodium azide (1.2 equiv) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 equiv). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equiv).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction flask, followed immediately by the addition of the CuSO₄·5H₂O solution. The reaction mixture may change color upon addition of the catalyst.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, add water to the flask and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Visualizations
Caption: Catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a one-pot, three-component triazole synthesis.
Caption: A decision tree for troubleshooting low-yield one-pot triazole syntheses.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from in situ generated azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages [organic-chemistry.org]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of N1-, N2-, and N3-Methyl-4-nitro-1,2,3-triazole Isomers
An Objective Guide for Researchers in Energetics and Drug Development
The methylation of 4-nitro-1,2,3-triazole results in the formation of three distinct isomers: N1-, N2-, and N3-methyl-4-nitro-1,2,3-triazole. These isomers, while structurally similar, exhibit notable differences in their physicochemical and energetic properties. This guide provides a comprehensive comparison of these three compounds, supported by experimental data, to assist researchers in selecting the appropriate isomer for their specific applications in the fields of energetic materials and drug development.
Physicochemical and Energetic Properties
The position of the methyl group on the triazole ring significantly influences the properties of the resulting isomer. The N3-isomer, in particular, has garnered interest in the field of high-energy materials due to its higher density and enthalpy of formation.[1][2] A summary of key properties is presented in the table below.
| Property | N1-methyl-4-nitro-1,2,3-triazole | N2-methyl-4-nitro-1,2,3-triazole | N3-methyl-4-nitro-1,2,3-triazole |
| Molecular Formula | C₃H₄N₄O₂ | C₃H₄N₄O₂ | C₃H₄N₄O₂ |
| Molecular Weight | 128.09 g/mol | 128.09 g/mol | 128.09 g/mol |
| Calculated Density | 1.525 g/cm³[2] | 1.537 g/cm³[2] | 1.566 g/cm³[2] |
| Calculated Enthalpy of Formation (ΔfH°) | 468 kJ/mol[2] | 436 kJ/mol[2] | 490 kJ/mol[2] |
| Melting Point | Data not available | Data not available | Data not available |
| Detonation Velocity (Calculated) | Data not available | Data not available | Data not available |
| Impact Sensitivity | Data not available | Data not available | Data not available |
| Thermal Decomposition | Data not available | Data not available | Data not available |
Isomeric Influence on Properties
The observed differences in density and enthalpy of formation can be attributed to the electronic and structural variations among the isomers. Quantum-chemical calculations have shown that for N-alkyl-4(5)-nitro-1,2,3-triazoles in the gas phase, the N2-isomers are considerably more stable than the corresponding N1-isomers, while the N3-isomers are the least stable.[3] However, in an aqueous solution, the N1- and N3-isomers have similar energy values.[3] The higher density and enthalpy of formation of the N3-isomer make it a promising candidate for the development of advanced energetic materials.[1][2]
Experimental Protocols
Synthesis of N-methyl-4-nitro-1,2,3-triazole Isomers
The synthesis of N1-, N2-, and N3-methyl-4-nitro-1,2,3-triazoles is typically achieved through the alkylation of 4(5)-nitro-1,2,3-triazole in a basic medium.[2] This reaction generally produces a mixture of all three isomers.[2]
General Procedure:
-
Dissolve 4(5)-nitro-1,2,3-triazole in a suitable solvent (e.g., acetone, ethanol).
-
Add a base (e.g., sodium hydride, potassium hydroxide) to deprotonate the triazole ring, forming the nitrotriazolate anion.
-
Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for a specified period.
-
After the reaction is complete, quench the reaction with water and extract the products with an organic solvent (e.g., dichloromethane).
-
The resulting organic layer contains a mixture of the N1-, N2-, and N3-methylated isomers.
Separation of Isomers
An efficient methodology for the separation of the regioisomeric N-alkyl(aryl)nitrotriazoles has been developed, which relies on the difference in their basicity and reactivity.[2] The N3-isomers exhibit the highest basicity among the three.[2] This property allows for their selective quaternization and complexation, enabling their separation from the N1 and N2 isomers.
Separation Strategy:
-
The mixture of isomers is treated with an acid in the presence of an alcohol (e.g., t-BuOH-HClO₄).
-
Due to its higher basicity, the N3-isomer is selectively quaternized.
-
The resulting triazolium salt of the N3-isomer can be separated from the unreacted N1 and N2 isomers by crystallization or chromatography.
-
The N1 and N2 isomers can then be separated by fractional distillation or chromatography, taking advantage of their different polarities and boiling points.
Characterization
The individual isomers are characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the position of the methyl group on the triazole ring. The chemical shifts of the ring protons and carbons are distinct for each isomer.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the nitro group and the triazole ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to aid in their structural elucidation.
Logical Relationship of Isomeric Structures and Properties
The following diagram illustrates the relationship between the isomeric structures of N-methyl-4-nitro-1,2,3-triazole and their resulting physicochemical properties.
Caption: Isomeric structures and their influence on key energetic properties.
Experimental Workflows
The general workflow for the synthesis, separation, and characterization of the N-methyl-4-nitro-1,2,3-triazole isomers is depicted below.
References
- 1. Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Energetic Properties of 1-methyl-4-nitro-1,2,3-triazole and Other Common Explosives
This guide provides a detailed comparison of the energetic properties of 1-methyl-4-nitro-1,2,3-triazole (MNT) against well-established explosives: 2,4,6-trinitrotoluene (TNT), Research Department Explosive (RDX), and High-Melting Explosive (HMX). This document is intended for researchers and scientists in the fields of energetic materials and drug development, offering a consolidated resource of key performance indicators and the experimental methodologies used to determine them.
Quantitative Energetic Properties
The performance of an explosive is characterized by several key parameters. The following table summarizes the available energetic properties for MNT and its counterparts. It is important to note that while thermodynamic data for MNT is available, specific experimental values for its detonation velocity and pressure are not as widely published as those for the more common explosives, representing a potential area for further research.
| Property | This compound (MNT) | 2,4,6-trinitrotoluene (TNT) | Research Department Explosive (RDX) | High-Melting Explosive (HMX) |
| Chemical Formula | C₃H₄N₄O₂ | C₇H₅N₃O₆ | C₃H₆N₆O₆ | C₄H₈N₈O₈ |
| Molar Mass ( g/mol ) | 128.09 | 227.13 | 222.12 | 296.16 |
| Density (g/cm³) | ~1.58 (calculated) | 1.65 | 1.82 | 1.91 |
| Detonation Velocity (m/s) | Data not readily available | 6,900[1] | 8,750[2] | 9,100[3] |
| Detonation Pressure (GPa) | Data not readily available | 19 | 34 | 39.3 |
| Heat of Formation (kJ/mol) | +216.9 | -49.8 | +61.5 | +74.9 |
Experimental Protocols
The determination of the energetic properties listed above relies on a suite of standardized experimental techniques. These methods are crucial for ensuring the accuracy and reproducibility of the data.
Density Determination
The density of an explosive is a critical parameter that influences its detonation properties.
-
Gas Pycnometry: This technique is widely used to determine the skeletal volume of a solid material by measuring the pressure change of a gas (typically helium) in a calibrated volume. The density is then calculated by dividing the mass of the sample by its volume.
-
X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction can be used to determine the unit cell dimensions and the arrangement of molecules within the crystal lattice. This information allows for the precise calculation of the theoretical maximum density.
Detonation Velocity Measurement
The detonation velocity is the speed at which the detonation wave propagates through the explosive.
-
Streak Photography: A high-speed streak camera is used to record the luminous detonation front as it travels along a cylindrical charge of the explosive. The velocity is determined from the slope of the line on the resulting streak record.
-
Electronic Probes: Ionization or fiber optic probes are placed at precise intervals along the explosive charge. As the detonation front passes each probe, a signal is generated. The time intervals between the signals and the known distances between the probes are used to calculate the detonation velocity.
Detonation Pressure Measurement
Detonation pressure is the immense pressure generated at the detonation front.
-
Plate Dent Test: A cylindrical charge of the explosive is detonated in contact with a thick steel witness plate. The depth of the dent created in the plate is correlated to the detonation pressure of the explosive.
-
Aquarium Test: The explosive charge is detonated underwater, and the shock wave propagation in the water is monitored using high-speed photography or pressure transducers. The initial shock wave velocity in the water is used to calculate the detonation pressure.
Heat of Formation Determination
The heat of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.
-
Bomb Calorimetry: A known mass of the explosive is placed in a high-pressure vessel (the "bomb"), which is then filled with a high pressure of a gas, typically oxygen. The explosive is then detonated, and the heat released by the combustion reaction is absorbed by the surrounding water bath. The temperature change of the water is used to calculate the heat of combustion, from which the heat of formation can be derived.
Synthesis of this compound
The synthesis of this compound is a multi-step process that is crucial for obtaining the compound for further study. The diagram below illustrates a common synthetic pathway.
Caption: Synthesis pathway for this compound.
Logical Comparison of Energetic Performance
The energetic performance of an explosive is a function of its density, detonation velocity, and heat of formation. The following diagram illustrates the hierarchical relationship of these properties in determining the overall performance.
Caption: Factors influencing the detonation performance of explosives.
References
- 1. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 2. Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the ¹H NMR Characterization of 1-methyl-4-nitro-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectroscopic data for 1-methyl-4-nitro-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide presents a detailed comparison with its structural isomers and related nitrotriazole derivatives. The data herein is compiled from literature sources and predictive models, offering a valuable resource for the characterization and validation of this target molecule.
Comparative ¹H NMR Data
The chemical shifts in ¹H NMR spectroscopy are highly sensitive to the electronic environment of the protons. In the case of N-methyl-nitrotriazoles, the position of the methyl and nitro groups on the triazole ring significantly influences the observed chemical shifts. The electron-withdrawing nature of the nitro group generally leads to a downfield shift (higher ppm) for nearby protons.
Below is a table summarizing the expected ¹H NMR chemical shifts for 1-methyl-4-nitro-1H-1,2,3-triazole and its isomers, along with related compounds for comparison.
| Compound | Solvent | Triazole-H (ppm) | N-CH₃ (ppm) | Other Protons (ppm) |
| 1-methyl-4-nitro-1H-1,2,3-triazole (Predicted) | CDCl₃ | ~8.0-8.5 (s, 1H) | ~4.2-4.5 (s, 3H) | |
| 1-methyl-5-nitro-1H-1,2,3-triazole (Isomer, Predicted) | CDCl₃ | ~7.8-8.2 (s, 1H) | ~4.0-4.3 (s, 3H) | |
| 2-methyl-4-nitro-2H-1,2,3-triazole (Isomer, Predicted) | CDCl₃ | ~7.9-8.3 (s, 1H) | ~4.3-4.6 (s, 3H) | |
| 3-Nitro-1,2,4-triazole[1][2] | DMSO-d₆ | 8.86 (s, 1H), 13.3-13.5 (br s, 1H, NH) | ||
| 1H-1,2,3-Triazole[3][4] | CDCl₃ | 7.69 (s, 1H), 7.62 (s, 1H) |
Note: The predicted values for 1-methyl-4-nitro-1H-1,2,3-triazole are based on the analysis of structurally similar compounds and established substituent effects in ¹H NMR spectroscopy.[5][6] The nitro group at the 4-position is expected to deshield the adjacent C5-proton, resulting in a downfield chemical shift. Similarly, the methyl group on the N1 nitrogen will also be influenced by the overall electron density of the ring.
Experimental Protocol: ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for the ¹H NMR characterization of 1-methyl-4-nitro-1H-1,2,3-triazole.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample of 1-methyl-4-nitro-1H-1,2,3-triazole.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert it several times to ensure complete dissolution and a homogenous solution.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra should be recorded on a spectrometer with a proton resonance frequency of at least 300 MHz to ensure adequate signal dispersion.
-
Before acquiring the spectrum of the sample, the spectrometer's magnetic field should be shimmed to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
Standard acquisition parameters for a ¹H NMR experiment include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
3. Data Processing and Analysis:
-
The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform.
-
The resulting spectrum should be phase-corrected and the baseline corrected to ensure accurate integration and peak identification.
-
The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the internal standard (TMS at 0.00 ppm).
-
The integration of the signals should be performed to determine the relative number of protons corresponding to each peak.
-
The multiplicity of the signals (e.g., singlet, doublet, triplet) and the coupling constants (J) in Hertz (Hz) should be analyzed to deduce the connectivity of the protons in the molecule. For 1-methyl-4-nitro-1H-1,2,3-triazole, both the triazole proton and the methyl protons are expected to appear as singlets due to the absence of adjacent protons.
Structural and Spectroscopic Rationale
The relationship between the molecular structure of 1-methyl-4-nitro-1H-1,2,3-triazole and its expected ¹H NMR spectrum can be visualized through the following logical workflow.
References
comparative analysis of synthesis methods for substituted 1,2,3-triazoles
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and chemical biology, owing to its unique chemical properties and synthetic accessibility. The development of efficient methods for the synthesis of substituted 1,2,3-triazoles has been a significant area of research. This guide provides a comparative analysis of the most prominent methods: the thermal Huisgen 1,3-dipolar cycloaddition, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the ruthenium(catalyzed azide-alkyne cycloaddition (RuAAC).
Performance Comparison
The choice of synthetic method for a desired 1,2,3-triazole is primarily dictated by the required substitution pattern (regioselectivity), desired reaction efficiency, and the tolerance of the substrates to the reaction conditions. The following tables summarize the key performance indicators for the three main synthetic routes.
Table 1: General Comparison of 1,2,3-Triazole Synthesis Methods
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Regioselectivity | Poor (mixture of 1,4 and 1,5-regioisomers)[1][2][3] | Excellent (exclusively 1,4-disubstituted)[1][3][4] | Excellent (exclusively 1,5-disubstituted)[1][5][6] |
| Reaction Conditions | High temperatures (often >100 °C), long reaction times[1][3] | Mild (often room temperature), aqueous or organic solvents[4][6] | Mild to elevated temperatures, typically in organic solvents[5][7] |
| Reaction Rate | Slow[3][8] | Very fast ("click" reaction) | Fast |
| Substrate Scope | Broad, but can be limited by thermal stability of substrates | Broad, tolerates a wide range of functional groups | Broad, tolerates a wide range of functional groups; can utilize internal alkynes[5][6][9] |
| Catalyst | None | Copper(I) source (e.g., CuSO₄/sodium ascorbate, CuI)[10][11] | Ruthenium(II) complexes (e.g., CpRuCl(PPh₃)₂, [CpRuCl]₄)[9] |
| Byproducts | Minimal, but regioisomeric mixture requires separation | Minimal, product is often pure after simple workup | Minimal |
Table 2: Quantitative Comparison of Yields and Reaction Conditions for Specific Substrates
| Reaction | Alkyne | Azide | Product | Method | Catalyst/Conditions | Time | Yield (%) |
| Phenylacetylene + Benzyl Azide | Phenylacetylene | Benzyl Azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | CuAAC | CuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂O | 8 h | 91 |
| Phenylacetylene + Benzyl Azide | Phenylacetylene | Benzyl Azide | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | RuAAC | Cp*RuCl(PPh₃)₂ | 4 h | 81 |
| Phenylacetylene + Phenyl Azide | Phenylacetylene | Phenyl Azide | 1,4-Diphenyl-1H-1,2,3-triazole | CuAAC | CuI, DIPEA, THF | 12 h | 98 |
| 1-Octyne + Benzyl Azide | 1-Octyne | Benzyl Azide | 1-Benzyl-4-hexyl-1H-1,2,3-triazole | CuAAC | CuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂O | 8 h | 88 |
| Ethyl Propiolate + Benzyl Azide | Ethyl Propiolate | Benzyl Azide | Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | CuAAC | CuI, CH₃CN/H₂O | 2 h | 90[12] |
| Phenylacetylene + Phenyl Azide | Phenylacetylene | Phenyl Azide | 1,4- and 1,5-Diphenyl-1H-1,2,3-triazole | Huisgen | Toluene, 110 °C | 24 h | Mixture |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Phenylacetylene and Benzyl Azide
This protocol describes the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Materials:
-
Phenylacetylene (1.0 mmol, 102 mg, 0.11 mL)
-
Benzyl azide (1.0 mmol, 133 mg, 0.12 mL)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.1 mmol, 20 mg)
-
tert-Butanol (4 mL)
-
Water (4 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add phenylacetylene (1.0 mmol) and benzyl azide (1.0 mmol).
-
Add a 1:1 mixture of tert-butanol and water (8 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of Phenylacetylene and Benzyl Azide
This protocol details the synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole.
Materials:
-
Phenylacetylene (1.0 mmol, 102 mg, 0.11 mL)
-
Benzyl azide (1.0 mmol, 133 mg, 0.12 mL)
-
Cp*RuCl(PPh₃)₂ (pentamethylcyclopentadienyl ruthenium(II) chloride bis(triphenylphosphine)) (0.02 mmol, 16 mg)
-
Anhydrous toluene (10 mL)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Cp*RuCl(PPh₃)₂ (0.02 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the catalyst.
-
Add phenylacetylene (1.0 mmol) and benzyl azide (1.0 mmol) to the flask.
-
Heat the reaction mixture at 80-100 °C for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.
Protocol 3: Thermal Huisgen 1,3-Dipolar Cycloaddition of Phenylacetylene and Phenyl Azide
This protocol describes the non-catalyzed synthesis of a mixture of 1,4- and 1,5-diphenyl-1H-1,2,3-triazole.
Materials:
-
Phenylacetylene (1.0 mmol, 102 mg, 0.11 mL)
-
Phenyl azide (1.0 mmol, 119 mg, 0.11 mL)
-
Anhydrous toluene (5 mL)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine phenylacetylene (1.0 mmol) and phenyl azide (1.0 mmol) in anhydrous toluene (5 mL).
-
Heat the sealed tube at 110 °C for 24-48 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product will be a mixture of 1,4- and 1,5-diphenyl-1H-1,2,3-triazole, which can be separated by careful silica gel column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the synthesis of substituted 1,2,3-triazoles.
Caption: Reaction mechanisms for 1,2,3-triazole synthesis.
Caption: General experimental workflow for triazole synthesis.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. research.chalmers.se [research.chalmers.se]
- 8. The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure Confirmation of 1-methyl-4-nitro-1,2,3-triazole Derivatives: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational methods—for the structural confirmation of 1-methyl-4-nitro-1,2,3-triazole derivatives.
While X-ray crystallography is often considered the "gold standard" for providing definitive atomic-level structural information, a multi-technique approach is frequently the most robust strategy. This guide presents a detailed analysis of the strengths and limitations of each method, supported by experimental data and protocols, to aid researchers in selecting the most appropriate analytical workflow for their specific needs.
At a Glance: Method Comparison
The following table summarizes the key performance indicators for each analytical technique in the context of structural confirmation for small molecules like this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Methods (DFT) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei, relative stereochemistry | Molecular weight, elemental composition, fragmentation patterns | Optimized geometry, bond parameters, spectroscopic predictions |
| Sample Requirement | Single crystal of sufficient size and quality | ~1-10 mg, soluble in deuterated solvent | <1 mg, soluble | None (in silico) |
| Analysis Time | Hours to days | Minutes to hours | Minutes | Hours to days |
| Key Advantage | Unambiguous 3D structure determination | Provides information on structure in solution and dynamics | High sensitivity and mass accuracy | Predictive power, complements experimental data |
| Key Limitation | Crystal growth can be a major bottleneck | Ambiguities in complex structures, less precise for bond parameters | Does not provide 3D structure directly | Accuracy depends on the level of theory and basis set |
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides a detailed and unambiguous three-dimensional map of the electron density within a molecule, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This technique is unparalleled in its ability to resolve absolute stereochemistry and reveal subtle conformational details.
For the purpose of this guide, experimental X-ray diffraction data for the constitutional isomer, 4-methyl-5-nitro-1,2,3-triazole , is presented as a close structural analog to this compound. This data serves as a benchmark for comparison with other techniques.
Experimental Data: 4-methyl-5-nitro-1,2,3-triazole Crystal Structure[1][2]
| Parameter | Bond Length (Å) | Bond Angle (°) |
| Triazole Ring | ||
| N1-N2 | 1.345 | N1-N2-N3: 109.1 |
| N2-N3 | 1.302 | N2-N3-C4: 107.8 |
| N3-C4 | 1.361 | N3-C4-C5: 108.5 |
| C4-C5 | 1.381 | C4-C5-N1: 105.7 |
| C5-N1 | 1.365 | C5-N1-N2: 108.9 |
| Substituents | ||
| C4-C6 (Methyl) | 1.487 | C5-C4-C6: 128.5 |
| C5-N4 (Nitro) | 1.439 | N1-C5-N4: 125.8 |
| N4-O1 | 1.221 | O1-N4-O2: 124.3 |
| N4-O2 | 1.223 | C5-N4-O1: 117.9 |
Note: Data is for the constitutional isomer 4-methyl-5-nitro-1,2,3-triazole as a representative example.
Experimental workflow for X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures may need to be screened.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled under a stream of nitrogen gas (usually to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined using least-squares methods to obtain the final structure.
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often more readily obtainable information.
NMR Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can be used to piece together the molecular skeleton.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound:
Based on data from similar nitro-triazole derivatives, the following chemical shifts can be predicted.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| CH₃ | ~4.2 |
| C5-H | ~8.5 |
| ¹³C NMR | |
| CH₃ | ~35 |
| C4 | ~145 |
| C5 | ~125 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more complex structures, 2D NMR experiments such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations) can be performed.
-
Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and correlation peaks to determine the molecular structure.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.
Expected Fragmentation Pattern for this compound (EI-MS):
Electron ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation. The expected fragmentation pathways for this compound include:
-
Loss of the nitro group (NO₂)
-
Loss of a methyl radical (CH₃)
-
Cleavage of the triazole ring, leading to the loss of N₂ or HCN
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Computational Methods: A Theoretical Insight
Density Functional Theory (DFT) calculations can provide a theoretical model of the molecular structure. By optimizing the geometry of the molecule, bond lengths, bond angles, and other molecular properties can be predicted. These calculated parameters can then be compared with experimental data to support the proposed structure.
Comparison of Experimental and Calculated Bond Parameters:
| Parameter | Experimental (4-methyl-5-nitro-1,2,3-triazole) | Calculated (this compound) |
| Triazole Ring | ||
| N1-N2 (Å) | 1.345 | 1.352 |
| N2-N3 (Å) | 1.302 | 1.305 |
| N3-C4 (Å) | 1.361 | 1.368 |
| C4-C5 (Å) | 1.381 | 1.375 |
| C5-N1 (Å) | 1.365 | 1.370 |
| Substituents | ||
| C4-N4 (Nitro) (Å) | - | 1.445 |
| N1-C6 (Methyl) (Å) | - | 1.468 |
Note: Experimental data is for the constitutional isomer. Calculated data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
A Comparative Spectroscopic Guide to Nitrotriazoles for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of three key nitrotriazole compounds: 3-nitro-1,2,4-triazole (3-NT), 5-amino-3-nitro-1,2,4-triazole (ANTA), and 3,5-dinitro-1,2,4-triazole (DNT). The objective is to offer a practical reference for the identification and characterization of these and similar energetic compounds using common spectroscopic techniques. The supporting data and experimental protocols are detailed below to aid in method development and data interpretation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the selected nitrotriazoles. These values serve as a baseline for comparison and identification.
Table 1: ¹H and ¹³C NMR Spectroscopic Data in DMSO-d₆
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 3-Nitro-1,2,4-triazole (3-NT) | 8.86 (s, 1H, C-H), ~14 (br s, 1H, N-H)[1] | 163.1 (C=N), 146.3 (C-NO₂)[1] |
| 5-Amino-3-nitro-1,2,4-triazole (ANTA) | ~7.13 (br s, 2H, NH₂), ~13.5 (br s, 1H, N-H) | 164.5 (C-NO₂), 158.0 (C-NH₂) |
| 3,5-Dinitro-1,2,4-triazole (DNT) | 13.6 (br s, 1H, N-H) | 157.1 (C-NO₂) |
Note: NMR chemical shifts can vary slightly depending on concentration and experimental conditions.
Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Compound | ν(N-H) / ν(N-H₂) | ν(C-H) | ν(C=N) / ν(C-N) | νas(NO₂) | νs(NO₂) |
| 3-Nitro-1,2,4-triazole (3-NT) | ~3162 | ~2861, 2776 | ~1630 | ~1540 | ~1350 |
| 5-Amino-3-nitro-1,2,4-triazole (ANTA) | ~3400-3200 | - | ~1650 | ~1520 | ~1340 |
| 3,5-Dinitro-1,2,4-triazole (DNT) | ~3100 | - | ~1640 | ~1560 | ~1345 |
Note: Values are approximate and based on solid-state (KBr or ATR) measurements.
Table 3: UV-Vis and Mass Spectrometry Data
| Compound | UV-Vis λmax (Solvent) | Molecular Weight ( g/mol ) | Mass Spectrometry [M-H]⁻ or [M+H]⁺ (m/z) |
| 3-Nitro-1,2,4-triazole (3-NT) | 452 nm (H₂O)[1] | 114.06 | 113 (M-H)⁻ |
| 5-Amino-3-nitro-1,2,4-triazole (ANTA) | ~270-350 nm (predicted) | 129.08 | 128 (M-H)⁻ |
| 3,5-Dinitro-1,2,4-triazole (DNT) | Not Available | 159.06 | 158 (M-H)⁻ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of nitrotriazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and environment of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the nitrotriazole sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to the DMSO-d₆ lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-64 scans for good signal-to-noise.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans may be necessary due to the low natural abundance of ¹³C and quadrupolar broadening from adjacent nitrogen atoms.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Preparation: Place a small amount of the solid nitrotriazole powder directly onto the ATR crystal.
-
Acquisition:
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform baseline correction and peak picking. Compare the resulting spectrum with known databases or the data in Table 2. Key absorptions to note are N-H, C-H, C=N, and the symmetric and asymmetric stretches of the NO₂ group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To analyze the electronic transitions within the molecule, which are characteristic of conjugated and aromatic systems.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the nitrotriazole in a suitable UV-transparent solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Create a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 Absorbance Units).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference/blank.
-
-
Acquisition:
-
Record a baseline with the solvent-filled cuvette in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the prepared sample solution.
-
Scan a spectrum over a range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent system compatible with ESI, typically a mixture of water and acetonitrile or methanol, often with a small amount of acid (formic acid for positive ion mode) or base (ammonium hydroxide for negative ion mode) to aid ionization. Nitrotriazoles are acidic and are readily analyzed in negative ion mode.
-
Instrument Setup:
-
Set up the mass spectrometer for ESI in negative ion mode ([M-H]⁻).
-
Optimize source parameters such as capillary voltage, drying gas flow, and fragmentor voltage.
-
-
Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire mass spectra over a relevant m/z range (e.g., 50-300 amu).
-
-
Data Analysis: Identify the deprotonated molecular ion peak [M-H]⁻. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel or unknown nitrotriazole compound.
Caption: General workflow for the spectroscopic characterization of nitrotriazoles.
Caption: Relationship between spectroscopic techniques and derived structural information.
References
evaluating the activity of triazole derivatives against cancer cell lines
A comprehensive analysis of recent studies reveals the potent and wide-ranging anticancer activities of triazole derivatives. These synthetic compounds are demonstrating significant efficacy against a variety of cancer cell lines, including those of the breast, colon, liver, and lungs. Researchers are particularly interested in their ability to interfere with key signaling pathways that are crucial for cancer cell proliferation and survival.
Triazole derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in the development of novel anticancer agents.[1] Their unique chemical structure allows for diverse modifications, leading to the synthesis of a wide array of compounds with varying biological activities.[2][3] This versatility has made them a focal point for researchers in medicinal chemistry.[4]
Comparative Efficacy Against Various Cancer Cell Lines
Numerous studies have evaluated the cytotoxic effects of different triazole derivatives on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these evaluations. The lower the IC50 value, the more potent the compound is at inhibiting cell growth.
Below is a summary of the IC50 values for several promising triazole derivatives against various cancer cell lines, as reported in recent literature.
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-1,3,4-Oxadiazole Hybrid | Compound 23 | MCF-7 (Breast) | 1.26 | [2] |
| 1,2,3-Triazole-Thymol-1,3,4-Oxadiazole | Compound 9 | MCF-7 (Breast) | 1.1 | [5] |
| HCT-116 (Colon) | 2.6 | [5] | ||
| HepG2 (Liver) | 1.4 | [5] | ||
| 1,2,3-Triazole-Coumarin Hybrid | Compound 4a | A549 (Lung) | 2.97 | [6] |
| Compound 4b | A549 (Lung) | 4.78 | [6] | |
| 1,2,4-Triazole Derivative | Compound 8c | Various | Not specified | [7] |
| Compound 8d | Various | Not specified | [7] | |
| 1,2,3-Triazole linked 1,3,4-Oxadiazole-Triazine | Compound 9d | PC3 (Prostate) | 0.17 | [8] |
| DU-145 (Prostate) | 0.16 | [8] | ||
| A549 (Lung) | 0.19 | [8] | ||
| MCF-7 (Breast) | 0.51 | [8] | ||
| 1,2,3-Triazole linked Tetrahydrocurcumin | Compound 4g | HCT-116 (Colon) | 1.09 | [9] |
| 1,2,4-Triazole-Pyridine Hybrid | Compound TP6 | B16F10 (Melanoma) | 41.12 - 61.11 | [10] |
| 1,2,3-Triazole-Erlotinib Hybrid | Compound 3h | HeLa (Cervical) | 1.35 | [11] |
Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes and signaling pathways that are dysregulated in cancer cells.
One of the key mechanisms is the inhibition of protein kinases , such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF.[2][7] These kinases are crucial components of signaling pathways that control cell growth, proliferation, and survival. By blocking their activity, triazole derivatives can effectively halt tumor progression.
Another important target is tubulin polymerization .[2][7] Tubulin is a protein that forms microtubules, which are essential for cell division. Some triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis (programmed cell death).
Furthermore, some triazole derivatives have been found to induce apoptosis through the mitochondrial pathway .[12][13] They can alter the levels of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are the executioners of apoptosis.[12][13]
Recent studies have also highlighted the role of the MAPK signaling pathway as a target for triazole derivatives.[11] This pathway is involved in regulating a wide range of cellular processes, and its dysregulation is common in many cancers. By modulating the MAPK pathway, these compounds can induce DNA damage and apoptosis in cancer cells.[11]
Experimental Protocols
The evaluation of the anticancer activity of triazole derivatives typically involves a series of in vitro experiments.
Cell Viability Assay (MTT Assay)
This is one of the most common methods used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the triazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Flow Cytometry)
This technique is used to quantify the number of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the triazole derivative at its IC50 concentration for a defined period.
-
Cell Harvesting: Both floating and attached cells are collected and washed with phosphate-buffered saline (PBS).
-
Staining: The cells are then stained with a combination of Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, which occurs in late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live cells, early apoptotic cells, late apoptotic cells, and necrotic cells.
Visualizing the Mechanisms
The following diagrams illustrate some of the key signaling pathways targeted by triazole derivatives and a typical experimental workflow.
Figure 1. Experimental workflow for evaluating triazole derivatives.
Figure 2. Inhibition of key signaling pathways by triazole derivatives.
The continued exploration of triazole derivatives holds great promise for the development of more effective and targeted cancer therapies. Their structural versatility and ability to interact with multiple cancer-related targets make them a highly attractive class of compounds for future drug discovery efforts.
References
- 1. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the chemical properties of 1,2,3-triazole and 1,2,4-triazole derivatives
An Objective Comparison of the Chemical Properties of 1,2,3-Triazole and 1,2,4-Triazole Derivatives for Researchers and Drug Development Professionals
Introduction
Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are pivotal scaffolds in medicinal chemistry and drug development.[1][2] The two common isomers, 1,2,3-triazole and 1,2,4-triazole, while structurally similar, exhibit distinct chemical properties that significantly influence their roles as pharmacophores, bioisosteres, and linkers in drug design.[3][4][5] 1,2,3-triazole derivatives are renowned for their stability and are often synthesized via highly efficient "click chemistry".[1][6] In contrast, 1,2,4-triazole derivatives form the core of numerous antifungal medications and other therapeutic agents.[7][8][9] This guide provides a comprehensive comparison of their key chemical properties, supported by experimental data and detailed protocols, to aid researchers in the strategic selection and design of triazole-based compounds.
Comparative Overview of Chemical Properties
The distinct arrangement of nitrogen atoms in the 1,2,3- and 1,2,4-triazole rings leads to notable differences in their electronic character, acidity, basicity, solubility, and metabolic stability. These properties are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.
Data Summary
The following table summarizes the key quantitative chemical properties of the parent triazole rings and their derivatives.
| Property | 1,2,3-Triazole Derivatives | 1,2,4-Triazole Derivatives | Significance in Drug Discovery |
| Acidity (pKa of N-H) | ~9.3 (for 1H-1,2,3-triazole) | 10.26[10][11] | Influences ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| Basicity (pKa of conjugate acid) | ~1.2 | 2.19 - 2.45[10][11] | Determines the likelihood of protonation, impacting receptor interactions and off-target effects. |
| Aqueous Solubility | Generally high; parent 1H-1,2,3-triazole is highly soluble in water.[12] | Moderate; parent 1H-1,2,4-triazole is soluble at ~1g/100mL in water.[7] | Crucial for bioavailability and formulation. Poor solubility is a major hurdle in drug development.[13] |
| Dipole Moment | High (~4.4 D for 1-methyl-1,2,3-triazole) | Lower (~3.2 D for 1-methyl-1,2,4-triazole) | Affects polarity, solubility, and the ability to engage in dipole-dipole interactions with biological targets. |
| Metabolic Stability | Generally considered stable to hydrolysis and enzymatic degradation.[1] | Can be susceptible to oxidative metabolism, though often more stable than electron-rich aromatic systems.[14] | Determines the half-life of a drug in the body. Low stability can lead to rapid clearance and poor efficacy.[15] |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor; can also be a weak donor.[16] | Acts as both a hydrogen bond donor and acceptor.[7] | Governs interactions with water (solubility) and binding to protein targets. |
| Reactivity | Synthesized via 1,3-dipolar cycloaddition (Click Chemistry); ring is generally stable and unreactive.[1] | Can undergo N-alkylation and N-acylation; ring is generally stable.[11] | Relates to synthetic accessibility and potential for covalent modification or degradation. |
Mandatory Visualizations
Synthetic Pathways
The primary synthetic routes to the two triazole isomers are fundamentally different, which is a key consideration for library synthesis and molecular design.
Caption: Figure 1: Predominant Synthetic Routes to Triazole Isomers.
Comparative Properties Workflow
This diagram illustrates the logical relationship between the core structures and their resulting chemical properties, which in turn influence their application in drug discovery.
Caption: Figure 2: Structure-Property-Application Relationship.
Experimental Protocols
Accurate determination of chemical properties is essential for building reliable structure-activity relationships (SAR). Below are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the calculation of the acid dissociation constant.
Principle: The pKa is the pH at which the compound is 50% ionized. By titrating a solution of the triazole derivative with a strong acid or base, a titration curve is generated from which the half-equivalence point, and thus the pKa, can be determined.
Methodology:
-
Preparation: A precise amount of the triazole derivative is dissolved in a suitable solvent, often a co-solvent mixture like 50% dioxane-water or 50% ethanol-water, to ensure solubility.[17] The ionic strength is kept constant using an electrolyte like 0.1 M KCl.
-
Apparatus: An automated titrator or a pH meter with a calibrated combined pH electrode is used.[18] The titration vessel is maintained at a constant temperature (e.g., 25°C).
-
Titration: The solution is titrated with a standardized solution of HCl (for basic pKa) or KOH (for acidic pKa). The titrant should be CO2-free to prevent interference.[18]
-
Data Acquisition: The pH (or emf) of the solution is recorded after each incremental addition of the titrant.
-
Calculation: The pKa values are calculated from the titration data. This can be done by plotting the first derivative of the titration curve to find the equivalence point or by using specialized software like PKAS, which fits the data to the appropriate Henderson-Hasselbalch equation.[18][19]
Determination of Thermodynamic Solubility by Shake-Flask Method
This is the gold-standard method for measuring the equilibrium solubility of a compound.[13][20]
Principle: An excess amount of the solid compound is equilibrated with a solvent for an extended period. The concentration of the compound in the saturated solution is then measured, representing its thermodynamic solubility.
Methodology:
-
Sample Preparation: An amount of the solid compound in excess of its expected solubility is added to a vial containing a precise volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[20] The presence of undissolved solid must be confirmed visually at the end of the experiment.
-
Sample Separation: The saturated solution is separated from the excess solid. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, most commonly HPLC-UV or LC-MS/MS.[21][22] A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Reporting: Solubility is reported in units such as µg/mL or µM.
Determination of Metabolic Stability in Human Liver Microsomes (HLM)
This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s).[15][23]
Principle: The compound is incubated with a metabolically active system (HLM) and a cofactor (NADPH). The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.[23]
Workflow Diagram:
Caption: Figure 3: Experimental Workflow for Metabolic Stability Assay.
Methodology:
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system (or NADPH), phosphate buffer (pH 7.4), test compound, and positive control compounds (e.g., testosterone, verapamil).
-
Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with HLM (e.g., 0.5 mg/mL) in buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH cofactor. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, typically acetonitrile, which also contains an internal standard for analytical quantification.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. This value can then be used to calculate intrinsic clearance.
Conclusion
The choice between a 1,2,3-triazole and a 1,2,4-triazole scaffold is a critical decision in the design of new drug candidates. 1,2,3-triazoles offer exceptional stability and synthetic accessibility, making them ideal as robust linkers or bioisosteric replacements for amide bonds. Conversely, the unique electronic and hydrogen bonding capabilities of 1,2,4-triazoles have established them as a privileged pharmacophore, particularly in the development of enzyme inhibitors. By understanding the distinct chemical properties outlined in this guide and employing the standardized experimental protocols, researchers can make more informed decisions to optimize the physicochemical and pharmacokinetic profiles of their next generation of therapeutic agents.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. 1H-1,2,3-Triazole - American Chemical Society [acs.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures – Oriental Journal of Chemistry [orientjchem.org]
- 18. orientjchem.org [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. lifechemicals.com [lifechemicals.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Prudent Disposal of 1-Methyl-4-nitro-1,2,3-triazole: A General Guide
Disclaimer: Specific safety data sheets (SDS) for 1-Methyl-4-nitro-1,2,3-triazole were not found in the available literature. The following disposal procedures are based on information for similar nitro- and methyl-substituted triazole compounds. This guidance is intended for informational purposes only and should not be substituted for a formal consultation with your institution's Environmental Health and Safety (EHS) department. Always consult with a qualified professional and adhere to all local, state, and federal regulations before handling or disposing of any chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the potential hazards associated with nitro- and triazole-containing compounds. These compounds can be flammable, toxic, and may have explosive properties.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[1]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if working in an area with poor ventilation or if dusts or aerosols may be generated.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Spill and Leak Procedures
In the event of a spill, the following general steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.[2]
-
Containment: For liquid spills, use an inert absorbent material to contain the substance.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.[3]
-
Collection: Place the absorbed or collected material into a suitable, labeled, and closed container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste according to institutional and regulatory guidelines.[1][2]
General Disposal Protocol
The disposal of this compound must be conducted as a hazardous waste.[4] Chemical waste generators are responsible for correctly classifying and disposing of their waste in accordance with all applicable regulations.[3]
Step-by-Step Guidance:
-
Waste Identification: Clearly label the waste container with the chemical name: "this compound".
-
Containerization: Use a compatible, leak-proof container that is tightly sealed.[1][2]
-
Segregation: Store the waste away from incompatible materials, such as strong oxidizing agents and strong acids.[3][5]
-
Storage: Keep the waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1][2]
-
EHS Consultation: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Provide them with all necessary information about the chemical.
-
Documentation: Maintain accurate records of the waste generated and its disposal.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of similar triazole compounds, which can help inform safe handling and disposal procedures.
| Property | 1-Methyl-1,2,4-triazole | 3-Nitro-1,2,4-triazole | 1,2,4-Triazole |
| Physical State | Liquid[1] | Powder Solid[3] | Brown Solid[5] |
| Melting Point | 16 °C / 60.8 °F[1] | 212 - 214 °C / 413.6 - 417.2 °F[3] | Not specified |
| Boiling Point | 177 - 178 °C / 350.6 - 352.4 °F[1] | Not available[3] | Not specified |
| Flash Point | 81 °C / 177.8 °F[1] | Not available[3] | 170°C c.c.[5] |
| Hazards | Combustible liquid, Skin/eye irritant, Respiratory system toxicity[1] | Not classified as hazardous under 2012 OSHA standard[3] | Harmful if swallowed, Causes serious eye irritation, Suspected of damaging the unborn child[6] |
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
